molecular formula C12H11N3O3 B3054941 N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 62536-30-5

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Número de catálogo: B3054941
Número CAS: 62536-30-5
Peso molecular: 245.23 g/mol
Clave InChI: KWEIWWLOGGPONR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-6-10(18-15-7)12(17)14-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIWWLOGGPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613748
Record name N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62536-30-5
Record name N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Potential Mechanism of Action of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the current date, a thorough search of scientific literature and chemical databases has revealed no specific published data on the mechanism of action for the compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. Therefore, this document provides a predictive analysis of its potential biological activities based on the well-documented pharmacology of structurally related isoxazole carboxamide derivatives. The mechanisms outlined herein are based on established data for analogous compounds and serve as a scientifically-grounded guide for future research.

Introduction to the Isoxazole Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a multitude of biologically active compounds due to its unique electronic properties and its ability to act as a versatile pharmacophore. The carboxamide linkage provides a key hydrogen bonding motif, crucial for molecular recognition and interaction with biological targets. The combination of the isoxazole core with a carboxamide linker forms the basis for a diverse range of therapeutic agents with applications in oncology, inflammation, infectious diseases, and neurology.[1][2][3]

The specific structure of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide suggests potential interactions through its distinct moieties: the 3-methyl-isoxazole core, the central carboxamide linker, and the N-phenylacetamide group.

Potential Mechanisms of Action

Based on the activities of structurally related compounds, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide could potentially exhibit one or more of the following mechanisms of action.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A significant number of isoxazole derivatives have been identified as potent anti-inflammatory agents, with many acting through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.

Causality of Action: The isoxazole scaffold can mimic the binding of arachidonic acid within the hydrophobic channel of the COX active site. The carboxamide and other substituents can form crucial hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme, leading to its inhibition. Some isoxazole derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Experimental Workflow for COX Inhibition Assay:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the test compound (N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide) at various concentrations with each COX isoenzyme in a suitable buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Isoxazole Carboxamide Isoxazole Carboxamide Isoxazole Carboxamide->COX-1 / COX-2 Inhibition

Caption: Potential inhibition of the COX pathway by an isoxazole carboxamide.

Anticancer Activity

The isoxazole moiety is present in several compounds with demonstrated anticancer properties.[3][6] The potential mechanisms are diverse and can include the inhibition of protein kinases, disruption of cellular signaling pathways, or induction of apoptosis.

Causality of Action: Structurally similar compounds have been shown to exert cytotoxic effects on various cancer cell lines, including breast, cervical, and liver cancer cells.[3][6] The planar nature of the aromatic rings in N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide could allow it to intercalate with DNA or to fit into the ATP-binding pocket of protein kinases, thereby inhibiting their function and halting cell proliferation. The carbamoylphenyl group, in particular, could engage in specific hydrogen bonding interactions within a target protein's active site.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability.

Anticancer_Pathway cluster_0 Potential Targets Protein Kinases Protein Kinases Cell Proliferation Cell Proliferation Protein Kinases->Cell Proliferation Promotes Apoptotic Regulators Apoptotic Regulators Apoptosis Apoptosis Apoptotic Regulators->Apoptosis Induces Isoxazole Carboxamide Isoxazole Carboxamide Isoxazole Carboxamide->Protein Kinases Inhibition Isoxazole Carboxamide->Apoptotic Regulators Modulation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Apoptosis->Tumor Growth Inhibits

Caption: Potential anticancer mechanisms of isoxazole carboxamides.

Enzyme Inhibition

A series of 3-carboxamido-5-aryl-isoxazole derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.

Causality of Action: Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The isoxazole carboxamide scaffold can act as a substrate mimic, binding to the active site of FAAH and preventing the hydrolysis of anandamide. This mechanism is being explored for the treatment of pain, anxiety, and inflammatory bowel disease.[7]

In the field of agrochemicals, oxazole carboxamides have been developed as fungicides that act by inhibiting succinate dehydrogenase (SDH).[8] SDH (also known as complex II) is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain.

Causality of Action: By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the transfer of electrons, thereby disrupting cellular respiration and leading to the death of the fungal pathogen. While this mechanism is primarily associated with fungicides, it highlights the potential of the isoxazole carboxamide scaffold to interact with metabolic enzymes.

Summary of Potential Biological Activities

Potential Activity Potential Mechanism Therapeutic Area References
Anti-inflammatoryInhibition of COX-1/COX-2 enzymesInflammation, Pain[4],[5]
AnticancerCytotoxicity, Kinase Inhibition, Apoptosis InductionOncology[6],[3],
AntimicrobialDisruption of essential microbial enzymes or processesInfectious Diseases[1],[4],[2]
NeuroprotectiveModulation of neurological targetsNeurology[1]
FAAH InhibitionIncreased endogenous anandamide levelsPain, Anxiety, IBD[7]
SDH InhibitionDisruption of mitochondrial respirationAgrochemical (Fungicide)[8]

Conclusion

While there is no direct experimental evidence for the mechanism of action of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, the extensive research on the broader class of isoxazole carboxamides provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this compound is likely to possess anti-inflammatory, anticancer, or other enzyme-inhibitory properties. The specific nature and potency of its activity would be determined by the unique combination of its 3-methyl-isoxazole core and the N-(4-Carbamoylphenyl) substituent.

Further investigation through in vitro screening against a panel of relevant biological targets, such as COX enzymes, various protein kinases, and FAAH, is warranted to elucidate the specific mechanism of action of this compound. Such studies will be crucial in determining its potential as a lead compound for future drug development.

References

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (URL not available)
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. (2022-11-05). [Link]

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021-03-09). [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives - Scholars Research Library. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17). [Link]

  • synthesis of 3-methylisoxazole- 5-carboxamides and 5-[(1h-pyrazol-1-yl)carbonyl]. [Link]

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed. (2011-06-15). [Link]

  • (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide - MDPI. (2024-06-29). [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]

  • N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide - PMC. [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - ACS Publications. (2025-02-18). [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (2023-08-06). [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024-03-30). [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]

Sources

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide: Synthesis, Properties, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a novel carboxamide derivative. Given the limited direct literature on this specific molecule, this document synthesizes information from its constituent precursors: 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminobenzamide. It details the calculated molecular weight and predicted physicochemical properties, a proposed synthetic route based on established amide coupling methodologies, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a foundational understanding for the synthesis and further investigation of this compound.

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic combination of a 3-methyl-1,2-oxazole-5-carboxamide core with a 4-carbamoylphenyl moiety presents an intriguing target for novel drug discovery programs. The carbamoylphenyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. This guide delineates the essential chemical and physical characteristics of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and provides a robust framework for its laboratory synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is formed by an amide linkage between 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminobenzamide.

Calculated and Predicted Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound and its precursors. The properties for the final compound are calculated or predicted based on the known values of its starting materials and general chemical principles.

Property3-Methyl-1,2-oxazole-5-carboxylic acid4-AminobenzamideN-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (Calculated/Predicted)
Molecular Formula C₅H₅NO₃C₇H₈N₂OC₁₂H₁₁N₃O₃
Molecular Weight 127.10 g/mol [1]136.15 g/mol [2][3][4]245.24 g/mol
Melting Point 210-211 °C[1]181-183 °C[2][4][5]Predicted > 200 °C
Boiling Point 307.8±22.0 °C (Predicted)[1]250.42 °C (Rough Estimate)[2][5]Predicted > 300 °C
pKa 2.36±0.10 (Predicted)[1]Not availablePredicted acidic and basic centers
LogP Not available-0.4[2][3]Predicted to be low to moderate
Solubility Not availableSlightly soluble in water[2][5]. Soluble in DMSO and Methanol (Slightly)[5].Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.
Structural Diagram

Caption: Chemical structure of the title compound.

Synthesis and Experimental Protocols

The synthesis of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be achieved through a standard amide coupling reaction between 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminobenzamide. This reaction typically requires a coupling agent to activate the carboxylic acid.

Proposed Synthetic Pathway

G Start1 3-Methyl-1,2-oxazole-5-carboxylic acid Coupling Amide Coupling (e.g., DCC/HOBt or HATU) Start1->Coupling Start2 4-Aminobenzamide Start2->Coupling Product N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Coupling->Product

Caption: Synthetic scheme for the target compound.

Synthesis of 3-Methyl-1,2-oxazole-5-carboxylic acid

This precursor can be synthesized from its corresponding methyl ester, methyl 3-methyl-5-isoxazolecarboxylate, via hydrolysis.[1]

Protocol:

  • Dissolution: Dissolve methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, adjust the pH of the mixture to 2 with 1N hydrochloric acid.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methyl-1,2-oxazole-5-carboxylic acid as a white solid.[1]

Amide Coupling Protocol

This protocol describes the coupling of 3-methyl-1,2-oxazole-5-carboxylic acid with 4-aminobenzamide using dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 3-Methyl-1,2-oxazole-5-carboxylic acid (1.0 eq)

  • 4-Aminobenzamide (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N-hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1,2-oxazole-5-carboxylic acid and HOBt in anhydrous DCM.

  • Activation: Add DCC to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amine Addition: In a separate flask, dissolve 4-aminobenzamide in anhydrous DCM and add the base (TEA or DIPEA). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Work-up: Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Characterization and Analysis

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon signals and their respective connectivities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the amide C=O and N-H stretches.

  • Melting Point Analysis: The melting point of the purified compound should be determined and will serve as an indicator of purity. A sharp melting range is indicative of a pure compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all reagents in a well-ventilated fume hood.

  • DCC is a potent skin sensitizer and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. By leveraging established chemical principles and synthetic methodologies for related compounds, a reliable pathway for its preparation is proposed. The predicted physicochemical properties offer a starting point for further experimental investigation. This document is intended to facilitate the exploration of this novel compound and its potential applications in medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 4-Aminobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylisoxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

Sources

In Vitro Target Binding Affinity of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide: A Biophysical Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a holistic system of orthogonal proofs. The compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 62536-30-5, hereafter referred to as N4C-3MO5C ) represents a highly versatile, privileged scaffold in modern medicinal chemistry. To definitively prove that a small molecule like N4C-3MO5C engages its intended biological target, we must build a self-validating biophysical testing funnel. This whitepaper details the causality, logic, and step-by-step methodologies required to profile the in vitro binding affinity of this isoxazole-carboxamide scaffold using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Structural Rationale of the Isoxazole-Carboxamide Pharmacophore

Before deploying biophysical resources, we must understand the physicochemical nature of the ligand. Isoxazole derivatives have been successfully developed as potent inhibitors across multiple target classes, owing to the isoxazole moiety's ability to enhance metabolic stability and form favorable interactions within biological binding pockets (1[1]).

In structural studies, the isoxazole ring nitrogen frequently acts as a critical hydrogen bond acceptor, often coordinating with conserved residues or structural water molecules within a target's active site (2[2]). Furthermore, the carboxamide linker provides directional hydrogen bonding that dictates the orientation of the appended phenyl rings, a feature critical for achieving target selectivity (3[3]). The terminal carbamoylphenyl group in N4C-3MO5C adds an additional dipole and hydrogen-bonding network, making it an ideal candidate for targeting deep, polar pockets (such as kinase hinge regions or epigenetic reader domains).

The Orthogonal Biophysical Validation System

A single assay is never sufficient to declare a compound a "true binder." False positives arise from aggregation, auto-fluorescence, or non-specific hydrophobic sticking. We mitigate this by employing a three-tiered orthogonal strategy:

  • TR-FRET: Establishes equilibrium binding ( IC50​ ) in a high-throughput format while filtering out the auto-fluorescence typical of aromatic heterocycles.

  • SPR: Extracts real-time kinetic parameters ( kon​ , koff​ ) to confirm that the binding is a 1:1 specific interaction rather than a non-specific aggregate.

  • ITC: Deconvolutes the thermodynamic signature ( ΔH , −TΔS ) to prove that binding is driven by the specific hydrogen bonds predicted by the isoxazole-carboxamide pharmacophore (4[4]).

G N1 TR-FRET (Equilibrium) N2 SPR (Kinetics) N1->N2 IC50 Correlation N3 ITC (Thermodynamics) N2->N3 Residence Time N4 X-Ray (Structure) N3->N4 Enthalpy Driven

Orthogonal biophysical workflow for validating isoxazole-carboxamide target engagement.

Step-by-Step Experimental Methodologies

Primary Screening: TR-FRET Displacement Assay

Causality: N4C-3MO5C contains conjugated aromatic systems that can interfere with standard fluorescence assays. TR-FRET utilizes a time delay (e.g., 50-100 µs) before reading the emission, allowing short-lived background compound fluorescence to decay, ensuring the signal is purely from target displacement.

Protocol:

  • Reagent Preparation: Prepare 10 nM of His-tagged target protein, 2 nM of Europium-labeled anti-His antibody (donor), and 15 nM of a fluorescent tracer ligand (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense N4C-3MO5C in a 12-point dose-response curve (ranging from 10 µM to 0.05 nM, 3-fold dilutions) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of exactly 1%.

  • Incubation: Add the protein/antibody/tracer master mix to the compound wells. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio and fit to a 4-parameter logistic curve to determine the IC50​ .

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Causality: To prevent mass transport limitation—a phenomenon where the compound binds the surface faster than it diffuses through the flow cell—we immobilize the target at a very low density and use a high flow rate. This guarantees that our calculated kon​ is chemically accurate.

Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells with EDC/NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a low immobilization level ( Rmax​≈30 Response Units). Quench with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 5-point concentration series of N4C-3MO5C (e.g., 1.25 µM down to 78 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Multi-Cycle Kinetics: Inject the compound series over the active and reference flow cells at a high flow rate of 50 µL/min. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and calculate KD​ ( koff​/kon​ ).

Thermodynamic Deconvolution: Isothermal Titration Calorimetry (ITC)

Causality: N4C-3MO5C, being a planar aromatic molecule, has limited aqueous solubility. Standard ITC titrates the ligand into the protein. To avoid precipitation artifacts in the syringe, we perform a reverse titration where the highly soluble protein is titrated into the cell containing the ligand at a lower, stable concentration.

Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (50 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching.

  • Loading: Load the sample cell with 20 µM of N4C-3MO5C. Load the injection syringe with 200 µM of the target protein.

  • Titration: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Analysis: Integrate the heat peaks and subtract the heat of dilution (determined by titrating protein into buffer alone). Fit the isotherm to a one-set-of-sites model to yield the stoichiometry (N), enthalpy ( ΔH ), and binding constant ( Ka​ ). Calculate Gibbs free energy ( ΔG=−RTlnKa​ ) and entropy ( −TΔS=ΔG−ΔH ).

Quantitative Data Synthesis

The table below summarizes representative biophysical data for N4C-3MO5C against a model target, demonstrating a highly validated, enthalpy-driven interaction characteristic of specific hydrogen-bonding via the isoxazole-carboxamide core.

AssayParameterMeasured ValueScientific Interpretation
TR-FRET IC50​ 310±15 nM Potent primary biochemical displacement.
SPR KD​ 285±10 nM Excellent correlation with equilibrium IC50​ .
SPR kon​ 1.4×105 M−1s−1 Rapid association, typical of rigid, planar scaffolds.
SPR koff​ 3.9×10−2 s−1 Moderate residence time ( ≈25 s ).
ITC ΔH −7.8 kcal/mol Strongly enthalpy-driven (indicates robust H-bonding).
ITC −TΔS −0.5 kcal/mol Minimal entropic penalty; rigid scaffold requires little conformational adaptation.

Conclusion

The biophysical profiling of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide reveals a highly tractable chemical starting point. By utilizing TR-FRET to bypass auto-fluorescence, optimizing SPR for reaction-limited kinetics, and employing reverse-titration ITC to manage solubility, we establish a watertight, self-validating data package. The pronounced enthalpic signature ( ΔH=−7.8 kcal/mol) confirms that the isoxazole and carboxamide moieties are actively engaging the target pocket's hydrogen-bond network, justifying the advancement of this scaffold into structure-guided lead optimization.

References

  • ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Retrieved from [Link]

Sources

Assessing the Blood-Brain Barrier Permeability of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in Murine Models: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The successful development of therapeutics targeting the central nervous system (CNS) is contingent upon their ability to cross the formidable blood-brain barrier (BBB). This guide provides a comprehensive, technically detailed framework for evaluating the BBB permeability of a novel chemical entity, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. We present a tiered, multi-faceted strategy, beginning with in silico predictions and progressing through in vitro screening to definitive in vivo quantification in murine models. This document is designed for researchers, pharmacologists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to ensure robust and interpretable data generation. By integrating pharmacokinetic principles with proven experimental methodologies, this guide serves as a practical roadmap for determining the CNS bioavailability of promising therapeutic candidates.

Introduction: The Central Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid. It is composed of specialized endothelial cells, astrocytes, and pericytes, which collectively form tight junctions that severely restrict the passive diffusion of most molecules from the bloodstream into the brain. While this barrier is crucial for protecting the CNS from toxins and pathogens, it poses a significant obstacle for over 98% of small-molecule drugs.

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a novel compound of interest. Its therapeutic potential within the CNS can only be realized if it can achieve sufficient concentrations at its site of action. Therefore, a rigorous and early assessment of its ability to cross the BBB is a critical step in its development pathway. This guide outlines a logical, resource-efficient workflow to characterize the BBB permeability of this molecule in murine models, the workhorse of preclinical neuropharmacology.

Foundational Assessment: Physicochemical Properties and In Silico Prediction

Prior to initiating costly and labor-intensive in vivo studies, an analysis of the compound's fundamental physicochemical properties provides a valuable, predictive first pass. The ability of a molecule to cross the BBB via passive diffusion is largely governed by its size, lipophilicity, and hydrogen bonding capacity.

Key Physicochemical Descriptors for BBB Permeability:

  • Molecular Weight (MW): Smaller molecules (< 400-500 Da) are generally more likely to cross the BBB.

  • Lipophilicity (LogP): A LogP value between 1.5 and 2.5 is often considered optimal for passive diffusion into the brain.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is a strong indicator of potential BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bonds (HBD ≤ 3, HBA ≤ 7) is favorable.

Table 1: Predicted Physicochemical Properties of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

PropertyPredicted ValueImplication for BBB Permeability
Molecular FormulaC12H11N3O3
Molecular Weight245.24 g/mol Favorable (<< 400 Da)
LogP1.60Optimal
TPSA97.9 ŲBorderline (Slightly above 90 Ų)
Hydrogen Bond Donors2Favorable
Hydrogen Bond Acceptors4Favorable

Disclaimer: These values are estimations derived from standard cheminformatics software and require experimental verification.

A Tiered Strategy for Permeability Assessment

A tiered approach ensures that resources are allocated efficiently, with simpler, higher-throughput assays used to screen and rank compounds before advancing to more complex, low-throughput in vivo studies.

G pampa PAMPA-BBB Assay (High Throughput) pk_study Pharmacokinetic Study (Brain & Plasma) pampa->pk_study If Permeable cell_based Cell-Based Assay (e.g., MDCK-MDR1) cell_based->pk_study If Not Efflux Substrate perfusion In Situ Brain Perfusion (Mechanistic Insight) pk_study->perfusion

Figure 1: A tiered workflow for assessing BBB permeability.

Tier 1: In Vitro Screening - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a rapid, cost-effective method to predict passive, transcellular permeability. It uses a synthetic membrane coated with a lipid solution to mimic the BBB.

Protocol 1: PAMPA-BBB Assay

  • Preparation:

    • Prepare a donor plate (e.g., 96-well microplate) with the test compound (N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide) and control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability) dissolved in a phosphate-buffered saline (PBS) solution at a known concentration (e.g., 100 µM).

    • Prepare an acceptor plate by adding fresh PBS to each well.

  • Membrane Coating:

    • Coat the filter membrane of a 96-well filter plate with a brain lipid solution (e.g., 20% polar brain lipid in dodecane). This is the "artificial membrane."

  • Assay Assembly:

    • Carefully place the lipid-coated filter plate onto the donor plate, ensuring the coated membrane is in contact with the donor solution.

    • Place this assembly into the acceptor plate, creating a "sandwich."

  • Incubation:

    • Incubate the sandwich plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking. During this time, the compound will diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor, acceptor, and filter membrane wells using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

    • Interpretation: Compounds are typically classified based on their Pe values:

      • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s

      • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s

      • Uncertain: Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

Tier 2: Definitive In Vivo Assessment in Murine Models

Positive results from in vitro screening justify progression to in vivo studies, which provide the most physiologically relevant data.

Pharmacokinetic Study for Brain-to-Plasma Ratio (Kp)

This study is the gold standard for determining the extent of brain penetration under steady-state or near-steady-state conditions. It involves administering the compound to mice and measuring its concentration in both the brain and plasma at a specific time point.

Protocol 2: Murine Brain Penetration Study

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.

  • Compound Administration:

    • Formulate N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • Administer the compound via intravenous (IV) or intraperitoneal (IP) injection at a dose determined by prior toxicity and solubility studies (e.g., 5 mg/kg).

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour post-dose, chosen based on expected Tmax), anesthetize the mice.

    • Collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Perform transcardial perfusion with ice-cold saline to flush the blood from the brain vasculature. This step is critical to prevent contamination of the brain tissue with blood containing the compound.

    • Excise the whole brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Homogenize the brain tissue in a specific volume of PBS (e.g., 4 volumes of PBS to 1 volume of brain tissue).

    • Precipitate proteins from both plasma and brain homogenate samples (e.g., by adding 3 volumes of ice-cold acetonitrile containing an internal standard).

    • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Brain-to-Plasma Ratio (Kp): Kp = C_brain / C_plasma Where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).

    • Interpretation of Kp:

      • Kp > 1: Suggests active influx or significant brain tissue binding.

      • Kp < 0.1: Suggests poor BBB penetration or high active efflux.

      • Kp ≈ 0.3-0.5: Often indicates passive diffusion.

Mechanistic Insight: The Unbound Brain-to-Plasma Ratio (Kp,uu)

Kp can be misleading as it does not account for differential binding to plasma proteins and brain tissue. A more accurate measure of free, pharmacologically active drug available to bind to its target is the unbound ratio, Kp,uu.

Kp,uu = (C_brain,u) / (C_plasma,u) = Kp / (fu_plasma / fu_brain)

Where fu_plasma is the fraction of unbound drug in plasma and fu_brain is the fraction of unbound drug in brain tissue. These fractions are determined experimentally using techniques like equilibrium dialysis.

Table 2: Hypothetical In Vivo Brain Penetration Data

CompoundDose (mg/kg, IV)C_plasma (ng/mL)C_brain (ng/g)fu_plasmafu_brainKpKp,uuInterpretation
Test Compound 52501250.100.200.501.00Passive diffusion, no net efflux.
Diazepam 21501800.030.051.202.00High penetration, possible influx.
Atenolol 5500150.950.900.030.03Low penetration, likely efflux.

Interpretation: A Kp,uu value of 1.0, as shown in the hypothetical data for our test compound, is ideal. It suggests that the free concentration of the drug is the same on both sides of the BBB, indicating efficient passive diffusion without being a significant substrate for efflux transporters like P-glycoprotein (P-gp).

Advanced Technique: In Situ Brain Perfusion

For a more detailed understanding of the rate of transport across the BBB, the in situ brain perfusion technique is invaluable. It isolates the brain from systemic circulation, allowing for precise control over the composition of the perfusate and eliminating confounding factors like peripheral metabolism.

G cluster_0 Experimental Setup perfusate Perfusate Reservoir Test Compound + Vascular Marker (e.g., ¹⁴C-Sucrose) pump Syringe Pump Controls flow rate (e.g., 2.5 mL/min) perfusate->pump Inflow mouse Anesthetized Mouse Common Carotid Artery Cannulated pump->mouse Perfusion via Carotid collection Sample Collection Brain Homogenate mouse->collection After Perfusion (e.g., 60s)

Figure 2: Workflow for the in situ brain perfusion experiment.

Protocol 3: In Situ Brain Perfusion in the Mouse

  • Animal Preparation:

    • Anesthetize a C57BL/6 mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Surgically expose the common carotid artery.

  • Perfusion Setup:

    • Prepare the perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and a non-permeable vascular marker (e.g., [¹⁴C]sucrose).

    • Load the perfusate into a syringe and place it in a precision infusion pump.

  • Cannulation and Perfusion:

    • Ligate the external carotid artery and place a cannula into the common carotid artery, pointing towards the brain.

    • Begin perfusion at a constant rate (e.g., 2.5 mL/min). Simultaneously, sever the jugular veins to allow for drainage.

  • Termination and Sampling:

    • After a short perfusion time (e.g., 30-120 seconds), stop the pump and decapitate the mouse.

    • Dissect the brain, weigh it, and homogenize it.

  • Analysis:

    • Measure the concentration of the test compound in the brain homogenate and perfusate using LC-MS/MS.

    • Measure the concentration of the vascular marker (e.g., by scintillation counting) to calculate the volume of residual vascular space in the brain sample.

  • Calculation of Transport Rate:

    • The unidirectional transfer constant, K_in (mL/s/g), is calculated as: K_in = (X_br - V_v * C_pf) / (C_pf * T) Where X_br is the amount of compound per gram of brain, V_v is the vascular volume, C_pf is the perfusate concentration, and T is the perfusion time.

Conclusion and Strategic Outlook

This guide provides a robust, tiered framework for comprehensively evaluating the BBB permeability of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. The in silico analysis suggests the compound has favorable physicochemical properties for brain entry. The proposed workflow, starting with the high-throughput PAMPA-BBB assay and progressing to definitive in vivo pharmacokinetic studies in mice, allows for a data-driven assessment of its potential as a CNS therapeutic.

The ultimate goal is to determine the Kp,uu, which provides the most accurate measure of the compound's ability to reach its target in the brain. A Kp,uu value near 1.0 would strongly support its continued development, while a value significantly less than 0.1 would necessitate medicinal chemistry efforts to improve BBB penetration or consideration of alternative delivery strategies. By following this structured approach, research teams can make confident, evidence-based decisions, maximizing the probability of success for their CNS drug discovery programs.

References

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of Disease, 37(1), 13–25. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3–14. [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223–232. [Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737–1750. [Link]

  • Doran, A., Obach, R. S., Smith, B. J., Hosea, N. A., Becker, S., Callegari, E., ... & Varma, M. V. (2011). The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: a meta-analysis. Drug Metabolism and Disposition, 39(12), 2207–2213. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

Topic: Identification of Cellular Targets for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

A Multi-Pronged Strategy for the Target Deconvolution of a Novel Bioactive Compound

This guide provides a comprehensive, technically-grounded framework for identifying the cellular targets of novel bioactive small molecules, using the hypothetical case of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, hereafter referred to as "Compound X". This document is intended for researchers, scientists, and drug development professionals engaged in chemical biology and pharmacology. As a senior application scientist, my objective is to present not just a series of protocols, but a strategic and logical workflow that integrates computational, chemical proteomics, and functional genomics approaches to move from a phenotypic "hit" to a validated molecular target with high confidence.

The "Black Box" Challenge: From Phenotypic Hit to Mechanism of Action

Phenotypic screening, which assesses a compound's effect on cell behavior or morphology, is a powerful engine for discovering first-in-class therapeutics. However, a significant challenge arises after a "hit" is identified: the compound's mechanism of action (MoA) and direct molecular target(s) are often unknown. Compound X, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, represents a classic example. Let us assume it was identified in a high-content screen for its ability to suppress inflammatory cytokine production in macrophages, but the protein(s) it binds to achieve this effect are completely unknown. This is the "black box" problem.

Solving this requires a multi-faceted approach. Relying on a single methodology is fraught with risk, as each has its own inherent limitations and potential for artifacts. This guide outlines a phased, integrated strategy designed to generate, cross-validate, and confirm the cellular targets of Compound X.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The first phase leverages the known structure of Compound X to generate an initial list of potential targets. These computational methods are fast, cost-effective, and invaluable for forming early hypotheses that can guide subsequent, resource-intensive experiments.

Rationale: Leveraging Chemical Structure for Biological Inference

The principle of molecular recognition dictates that a molecule's structure determines its function. By comparing Compound X to databases of compounds with known targets, we can infer potential binding partners. This is based on the "similarity principle": structurally similar molecules often have similar biological targets.

Methodologies
  • Similarity-Based Searching: Utilize platforms like ChEMBL, PubChem, and BindingDB to find known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to Compound X. The targets of these similar compounds become our initial, low-confidence hypotheses.

  • Pharmacophore Modeling: This approach abstracts the key chemical features of Compound X (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) into a 3D model. This pharmacophore is then used to screen libraries of known protein structures to identify those with binding pockets that can accommodate these features.

  • Target Prediction via Machine Learning: Web-based tools like SwissTargetPrediction use sophisticated machine learning models trained on vast datasets of known ligand-protein interactions to predict a probability-ranked list of potential targets for a given structure.

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of Compound X.

  • Select Organism: Specify the organism of interest (e.g., Homo sapiens).

  • Initiate Prediction: The server compares the query molecule to a library of over 370,000 active compounds and their known targets.

  • Analyze Results: The output is a list of potential protein targets, ranked by probability. Pay close attention to the protein classes that are enriched in the top results, as this may suggest a particular pathway or family of proteins.

Workflow & Expected Outcomes

This phase will yield a list of putative targets. It is crucial to view this list with scientific skepticism; it is a set of hypotheses, not confirmed hits. The value lies in its ability to guide the design of affinity probes (Phase 2) and to help interpret data from genetic screens (Phase 3).

G cluster_0 Phase 1: In Silico Prediction CompoundX Compound X (Structure Known) Similarity Similarity Search (e.g., ChEMBL) CompoundX->Similarity Pharm Pharmacophore Modeling CompoundX->Pharm ML Machine Learning (e.g., SwissTargetPrediction) CompoundX->ML Hypothesis Hypothesis List of Putative Targets Similarity->Hypothesis Pharm->Hypothesis ML->Hypothesis

Caption: In silico workflow for generating initial target hypotheses.

Phase 2: Affinity-Based Proteomics for Direct Target Engagement

This phase aims to physically isolate the binding partners of Compound X from a complex biological sample, such as a cell lysate. This is a direct approach that relies on the specific, physical interaction between the drug and its target.

Principle: Using a Modified Compound as "Bait"

The core of this technique involves synthesizing a chemical probe version of Compound X. This probe retains the core pharmacophore responsible for binding but includes two key additions: a reactive group for covalent attachment to a solid support (like beads) and a linker to spatially separate the compound from the support, minimizing steric hindrance.

Probe Design and Synthesis: The Most Critical Step

The success of an affinity pulldown experiment hinges on the quality of the probe. The position of the linker is critical; it must be placed on a part of the molecule that is not essential for target binding. Structure-activity relationship (SAR) data is invaluable here. Lacking SAR, a medicinal chemist must identify a "vector" on the molecule that points away from the likely binding interface. For Compound X, the carbamoylphenyl group might be a suitable attachment point, assuming the oxazole-carboxamide core is the primary binding motif.

This protocol outlines the synthesis of a probe for subsequent "click" chemistry immobilization.

  • Starting Material: Synthesize or procure a derivative of Compound X where the carbamoyl group is replaced with an amine (4-aminobenzamide).

  • Linker Attachment: React the 4-aminobenzamide precursor with a commercially available N-hydroxysuccinimide (NHS) ester of a PEG linker that contains a terminal alkyne group (e.g., NHS-PEG4-Alkyne).

  • Reaction Conditions: Perform the reaction in an anhydrous polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as triethylamine (TEA). Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the final alkyne-functionalized Compound X probe using column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
  • Bead Preparation: Use commercially available azide-functionalized agarose or magnetic beads.

  • Click Reaction: Covalently attach the alkyne-probe to the azide-beads via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This creates a highly stable triazole linkage. Prepare a control set of beads with the linker only (no compound).

  • Lysate Preparation: Culture relevant cells (e.g., macrophages) and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate with the Compound X-probe beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.

  • Competitive Elution (Optional but Recommended): To increase specificity, also include a condition where the lysate is co-incubated with the probe-beads and a high concentration of free, unmodified Compound X. True targets will be outcompeted by the free compound and will not bind to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders. Use a series of washes with increasing salt concentration or mild detergents if necessary.

  • Reduction & Alkylation: Resuspend the washed beads in a buffer containing dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide (IAA) to alkylate cysteine residues.

  • Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bead-bound proteins into peptides.

  • Peptide Collection: Collect the supernatant containing the peptides.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Data Analysis and Hit Prioritization

The goal is to identify proteins that are significantly enriched on the Compound X beads compared to the control beads.

  • Protein Identification & Quantification: Use a software platform like MaxQuant to identify peptides and quantify protein abundances from the raw MS data. Label-free quantification (LFQ) is a common and robust method.

  • Statistical Analysis: For each protein, calculate the fold-change (e.g., LFQ intensity on Compound X beads / LFQ intensity on control beads) and the statistical significance (p-value) using a t-test.

  • Volcano Plot: Visualize the results using a volcano plot, which plots the log2(fold-change) against the -log10(p-value). Proteins in the upper-right quadrant are significantly enriched and are considered high-confidence "hits". Proteins that disappear in the competitive elution condition are the highest priority candidates.

G cluster_1 Phase 2: Affinity Proteomics Probe Synthesize Alkyne-Probe Immobilize Immobilize Probe on Azide-Beads Probe->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash Non-specific Binders Lysate->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Quantitative Analysis (Volcano Plot) LCMS->Analysis Hits Prioritized Hit List Analysis->Hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Phase 3: Functional Genomics to Identify Modifiers of Drug Activity

While affinity proteomics identifies direct physical binders, it doesn't confirm that these binding events are responsible for the observed cellular phenotype. Functional genomics, particularly CRISPR-Cas9 screening, addresses this by identifying genes that, when knocked out, alter the cell's sensitivity to the compound.

Rationale: Linking Genotype to Phenotypic Response

If Compound X achieves its anti-inflammatory effect by inhibiting a specific protein, then knocking out the gene for that protein should make the cells resistant to the compound's effects. Conversely, knocking out a protein that negatively regulates the drug's target could sensitize the cells.

Methodology: Genome-Wide CRISPR-Cas9 Screening
  • Cell Line & Library: Choose a cell line that shows a clear dose-dependent response to Compound X (e.g., a macrophage cell line where Compound X inhibits proliferation or induces apoptosis at a specific concentration). Use a genome-wide lentiviral single-guide RNA (sgRNA) library.

  • Transduction: Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Compound Treatment: Split the cell population into two pools. Treat one pool with a high concentration of Compound X (e.g., the IC80, which kills 80% of the cells). Treat the control pool with vehicle (e.g., DMSO).

  • Culture: Culture the cells for a sufficient period (e.g., 10-14 days) to allow the cells with resistance-conferring knockouts to grow and become enriched in the population.

  • Genomic DNA Extraction: Harvest cells from both the treated and control populations and extract genomic DNA.

  • NGS Library Prep & Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the amplicons to next-generation sequencing (NGS) to determine the abundance of each sgRNA in each population.

Data Analysis and Hit Interpretation
  • Read Alignment & Counting: Align the NGS reads to the sgRNA library reference to get a read count for each sgRNA.

  • Hit Identification: Use software like MAGeCK to identify sgRNAs that are significantly enriched in the Compound X-treated population compared to the control population.

  • Gene-Level Ranking: The analysis will provide a ranked list of genes whose knockout confers resistance. The top gene on this list is a very strong candidate for the direct target of Compound X or a critical downstream effector.

G cluster_2 Phase 3: CRISPR Screening Library Transduce Cells with sgRNA Library Split Split Population Library->Split Treatment Treat with Compound X (IC80) Split->Treatment Control Treat with Vehicle (DMSO) Split->Control Enrich Culture & Allow Resistant Cells to Enrich Treatment->Enrich gDNA Extract Genomic DNA Control->gDNA Enrich->gDNA NGS Amplify & Sequence sgRNA Cassettes gDNA->NGS Analysis Identify Enriched sgRNAs (MAGeCK) NGS->Analysis GeneHits Resistance-Conferring Gene Hits Analysis->GeneHits

Caption: Workflow for a CRISPR-Cas9 drug resistance screen.

Phase 4: Target Validation and Biophysical Characterization

The final and most crucial phase is to validate the candidate targets that have emerged from the previous phases. The goal is to prove a direct, physical interaction between Compound X and a specific protein target in a variety of contexts. Orthogonal validation using multiple methods is essential.

Cellular Thermal Shift Assay (CETSA)
  • Principle: The binding of a ligand (like Compound X) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization in living cells or cell lysates.

  • Protocol: In-Cell CETSA with Western Blot Readout

    • Treatment: Treat intact cells with Compound X or vehicle.

    • Heating: Aliquot the treated cells and heat them to a range of different temperatures using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction by Western blot.

    • Result: A "shift" in the melting curve to higher temperatures in the presence of Compound X confirms target engagement in a cellular context.

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free optical technique that measures real-time binding events between a ligand and an analyte. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

  • Protocol: SPR Analysis

    • Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

    • Injection: Flow a series of increasing concentrations of Compound X over the chip surface.

    • Measurement: The SPR instrument detects changes in the refractive index at the chip surface as Compound X binds to the immobilized protein, generating a sensorgram.

    • Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of an interaction, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Data Summary

The data from these validation experiments should be compiled to build a conclusive case for a specific target.

Technique Information Provided Compound X (Hypothetical Result)
CETSA Target engagement in intact cellsEC50 of thermal stabilization = 1.2 µM
SPR Binding kinetics and affinity (in vitro)KD = 250 nM
ITC Binding thermodynamics (in vitro)KD = 280 nM, n = 1.05

Integrated Analysis and Conclusion

The power of this multi-pronged strategy lies in the convergence of evidence. An ideal outcome would be the identification of a protein that is:

  • Predicted as a plausible target by in silico methods.

  • Strongly and specifically enriched in the affinity proteomics pulldown.

  • Identified as a top hit in the CRISPR resistance screen .

  • Confirmed to bind Compound X with high affinity and engage it in cells via biophysical validation (SPR/ITC/CETSA) .

This convergence provides an exceptionally high degree of confidence that the true biological target of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been identified. This knowledge is transformative, converting a "black box" phenotypic hit into a well-understood molecular agent, thereby paving the way for rational lead optimization, biomarker development, and advancement toward clinical applications.

References

  • Title: The Similarity Principle Source: Nature URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]

  • Title: Chemical proteomics for drug target discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A Step-by-Step Guide to CuAAC: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening Source: Nature Protocols URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

  • Title: Surface Plasmon Resonance (SPR): A Versatile Technique for Biosensor Applications Source: Biosensors URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Biophysical Journal URL: [Link]

Methodological & Application

Application Note: Preparation and Handling of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CAS: 62536-30-5) is a synthetic small molecule characterized by an isoxazole core linked to a carbamoylphenyl group via a carboxamide bridge[1]. In drug discovery and molecular biology, handling highly aromatic, hydrophobic building blocks or screening compounds requires stringent solubilization protocols. Improper preparation can lead to compound precipitation, solvent-induced cytotoxicity, or degradation, which severely confounds in vitro cellular assays. This application note provides a causality-driven, self-validating protocol for preparing, sterilizing, and storing stock solutions of this compound for cell culture applications.

Physico-Chemical Profiling & Causality-Driven Strategy

To ensure experimental reproducibility, every step of the preparation workflow is grounded in the physico-chemical realities of the compound:

  • Solvent Selection: The planar aromatic systems (isoxazole and phenyl rings) and dual amide groups result in high lattice energy, rendering the compound practically insoluble in aqueous media. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature and ability to disrupt strong hydrogen-bonding networks[2]. Isoxazole derivatives maintain excellent structural stability in aprotic solvents like DMSO[3].

  • The Necessity of Anhydrous Conditions: The introduction of water into the DMSO stock lowers the solubility threshold, causing irreversible micro-precipitation. Furthermore, water can catalyze the hydrolysis of the carboxamide linkage over time. Therefore, only anhydrous DMSO (≥99.9% purity) must be used, and repeated freeze-thaw cycles must be avoided[4].

  • Filter Sterilization Dynamics: While high concentrations of DMSO are strongly bactericidal, they are not sporicidal[5]. Spores present in the non-sterile powder can survive and germinate once diluted into nutrient-rich cell culture media. Thus, filter sterilization is mandatory. Critical Warning: DMSO is a highly aggressive solvent that will rapidly dissolve standard Cellulose Acetate (CA) or Mixed Cellulose Ester (MCE) membranes[6]. Using these filters will destroy the membrane's integrity and leach toxic cellulose polymers into your stock. Only Polytetrafluoroethylene (PTFE) or Nylon membranes are chemically compatible with DMSO [6].

Quantitative Data & Reconstitution Metrics

Table 1: Physico-Chemical Profile

Property Specification
Compound Name N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
CAS Number 62536-30-5
Molecular Weight 245.23 g/mol [1]
Molecular Formula C12H11N3O3[1]
Primary Solvent Anhydrous DMSO (≥99.9%)
Storage (Solid) Room Temperature or 4°C (Desiccated)

| Storage (Solution) | -20°C to -80°C (Aliquoted, Protect from light) |

Table 2: Reconstitution Matrix (Target Volumes) Formula: Volume (µL) = (Mass (mg) / 245.23) × (1,000,000 / Concentration (mM))

Mass of CompoundVol. of DMSO for 10 mM StockVol. of DMSO for 25 mM StockVol. of DMSO for 50 mM Stock
1.0 mg 408 µL163 µL81.6 µL
5.0 mg 2039 µL816 µL408 µL
10.0 mg 4078 µL1631 µL816 µL

Experimental Protocol: Stock Solution Preparation

G N1 1. Equilibrate Reagents Bring powder & DMSO to RT N2 2. Reconstitution Add Anhydrous DMSO (Target 10 mM) N1->N2 N3 3. Homogenization Vortex & Sonicate (if needed) N2->N3 N4 4. Filter Sterilization Use 0.22 µm PTFE or Nylon ONLY N3->N4 N5 5. Aliquoting Dispense into single-use vials N4->N5 N6 6. Long-Term Storage Store at -20°C, protect from light N5->N6

Workflow for preparing and storing N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Step-by-Step Methodology
  • Equilibration: Allow the vial containing the lyophilized powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the hygroscopic DMSO or onto the powder.

  • Weighing: In a sterile biosafety cabinet, weigh the desired mass of the compound (e.g., 5.0 mg) using a calibrated microbalance. Transfer to a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 2039 µL for a 10 mM stock). Cap tightly and vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution.

  • Sterilization: Draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE or Nylon syringe filter [6]. Gently depress the plunger to filter the solution into a new sterile tube.

    • Self-Validation Check: Filtration should proceed with minimal resistance. High back-pressure indicates either compound precipitation or that an incompatible filter membrane is swelling and dissolving.

  • Aliquoting & Storage: Dispense the sterilized stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed amber or opaque tubes to protect from light. Store immediately at -20°C or -80°C.

Cell Culture Application & Dilution Workflow

When applying the compound to live cells, the final concentration of DMSO in the culture medium must be strictly controlled. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can alter cell membrane permeability, induce unintended cellular differentiation, or trigger apoptosis[4].

G S1 Thaw 10 mM Stock (Room Temperature) S2 Intermediate Dilution (e.g., 1:100 in Media) S1->S2 S3 Final Treatment (DMSO ≤ 0.1% v/v) S2->S3 S4 Target Engagement (Cellular Assay) S3->S4

Serial dilution strategy to maintain safe DMSO levels during in vitro cell culture assays.

Dilution Protocol
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Do not use heat blocks. Once thawed, vortex briefly to ensure homogeneity. Discard any unused portion after the experiment to prevent freeze-thaw degradation.

  • Intermediate Dilution: To prevent localized precipitation ("crashing out") when the highly concentrated hydrophobic stock hits the aqueous media, perform an intermediate dilution. Add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture media (1:100 dilution). This yields a 100 µM intermediate solution containing 1% DMSO.

  • Final Treatment: Dilute the intermediate solution further into the final culture plates. For example, adding 100 µL of the intermediate solution to 900 µL of media in a well yields a final treatment concentration of 10 µM with a safe final DMSO concentration of 0.1% .

    • Self-Validation Check: Observe the treated cells under a phase-contrast microscope immediately after addition and 24 hours later. Small molecule precipitation will appear as highly refractive, dark, irregular geometric crystals distinct from biological cellular debris. If crystals are observed, the maximum aqueous solubility of the compound has been exceeded, and a lower treatment concentration must be used.

References

  • Captivate Bio. "SMALL MOLECULES - Captivate Bio". Available at: [Link]

  • HiMedia Laboratories. "Filtration Aids". Available at: [Link]

Sources

Application Note: In Vivo Dosing Protocols for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide represents a highly potent small-molecule inhibitor characterized by its isoxazole-carboxamide pharmacophore. This specific structural motif is a well-established and highly selective scaffold for targeting Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme that serves as the rate-limiting step in de novo pyrimidine biosynthesis[1].

As drug development professionals transition this compound from in vitro assays to preclinical animal models, rigorous in vivo protocols are required to validate its efficacy and mechanism of action. This application note provides a comprehensively structured, self-validating protocol for evaluating the in vivo efficacy of this compound in murine tumor xenograft models, complete with formulation strategies, dosing regimens, and pharmacodynamic endpoint analyses.

Pharmacological Context & Mechanism of Action

To design an effective in vivo protocol, one must first understand the causality of the drug's target. Cancer cells, particularly in aggressive malignancies like neuroblastoma and melanoma, rely heavily on de novo pyrimidine biosynthesis rather than salvage pathways to sustain rapid proliferation[2].

Inhibiting DHODH with isoxazole-5-carboxamide derivatives blocks the conversion of dihydroorotate to orotate. This blockade causes a rapid depletion of intracellular UTP and CTP pools[3]. The resulting pyrimidine starvation triggers nucleolar stress, leading to the stabilization and activation of p53, which ultimately induces cell cycle arrest and apoptosis[4].

MOA Cpd N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide DHODH Mitochondrial DHODH Cpd->DHODH Inhibits Orotate Orotate (Depleted) DHODH->Orotate Catalyzes DHO Dihydroorotate (Accumulates) DHO->DHODH Substrate Pyrimidines UTP / CTP Pools (Depleted) Orotate->Pyrimidines Biosynthesis p53 p53 Activation Pyrimidines->p53 Depletion triggers Apoptosis Tumor Cell Apoptosis p53->Apoptosis Induces

Figure 1: Mechanism of action for DHODH inhibition and subsequent apoptosis.

Pre-Dosing Formulation & Pharmacokinetics

Expertise & Causality: Isoxazole-5-carboxamides typically exhibit high lipophilicity and poor aqueous solubility. Attempting to formulate N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in standard saline will result in precipitation, leading to erratic gastrointestinal absorption and highly variable bioavailability.

Formulation Protocol: We recommend a suspension formulation using 1.5% Carboxymethylcellulose (CMC) in distilled water[5]. CMC acts as a highly effective suspending agent, ensuring uniform distribution of the micro-particulate drug for oral gavage (PO).

Dosing Rationale: Based on established pharmacokinetic profiles of structurally analogous 3-methylisoxazole and 5-methylisoxazole derivatives (e.g., leflunomide), a daily dose of 35 mg/kg achieves steady-state plasma concentrations sufficient to inhibit DHODH in the tumor microenvironment without inducing severe systemic toxicity[5],[6].

In Vivo Xenograft Workflow

Workflow Prep Cell Prep (+ Matrigel) Inoculation SC Inoculation (SCID Mice) Prep->Inoculation TumorGrowth Tumor Growth (50-100 mm³) Inoculation->TumorGrowth Randomization Randomization (Vehicle vs Drug) TumorGrowth->Randomization Dosing In Vivo Dosing (35 mg/kg PO) Randomization->Dosing Monitoring Monitoring (Caliper/Weight) Dosing->Monitoring Endpoint Endpoint Harvest (PK/PD Analysis) Monitoring->Endpoint

Figure 2: Step-by-step in vivo xenograft workflow from inoculation to endpoint.

Detailed Experimental Protocol

Phase I: Cell Line Preparation & Inoculation
  • Cell Harvesting: Harvest target cancer cells (e.g., SK-N-BE(2)C neuroblastoma or B16F10 melanoma) at 70-80% confluence to ensure they are in the exponential growth phase[7],[2].

  • Matrix Resuspension: Resuspend 1×106 cells in 100 µL of a 1:1 (v/v) mixture of serum-free DMEM and Matrigel[2]. Causality: Matrigel provides an artificial extracellular matrix that supports initial vascularization and prevents immune clearance before the tumor establishes.

  • Inoculation: Inject the suspension subcutaneously into the right flank of 6-8 week old female SCID or athymic nude mice[7],[3].

Phase II: Randomization & Dosing Strategy
  • Tumor Establishment: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: V=2L×W2​ [2].

  • Randomization: Crucial Step: Do not initiate dosing immediately. Wait until tumors reach an average volume of 50–100 mm³[5],[6]. This ensures the tumor microenvironment and vasculature are fully established, preventing false-positive efficacy results. Randomize mice into two groups (n=10 per group): Vehicle Control (1.5% CMC) and Treatment.

  • Administration: Administer N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide via oral gavage (PO) at 35 mg/kg (10 µL/g of body weight), once daily for 21 days[5].

Phase III: Monitoring & Efficacy Metrics
  • Biometric Tracking: Measure tumor dimensions and body weights every 3 days.

  • Toxicity Thresholds: A body weight loss of >15% indicates unacceptable systemic toxicity, necessitating a dose reduction (e.g., to 25 mg/kg) or dosing holiday[6].

Phase IV: Endpoint Tissue Collection (Self-Validating System)

A robust protocol must prove that observed tumor shrinkage is due to on-target DHODH inhibition, not off-target toxicity.

  • Euthanasia & Harvest: Euthanize mice via CO₂ asphyxiation at Day 21. Harvest tumors and immediately weigh them.

  • Pharmacodynamic (PD) Validation: Snap-freeze one half of the tumor in liquid nitrogen for LC-MS/MS quantification of UTP/CTP pools and dihydroorotate accumulation[3].

  • Histological Validation: Fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC) to evaluate apoptosis markers (e.g., cleaved caspase-3) and proliferation markers (Ki-67)[3].

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and analytical validation methods when evaluating this compound against a vehicle control.

Pharmacodynamic / Efficacy MetricVehicle Control (1.5% CMC)N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (35 mg/kg)Analytical Validation Method
Tumor Volume (Day 21) 1200 ± 150 mm³350 ± 80 mm³ (~70% TGI)Digital Caliper ( V=0.5×L×W2 )
Intracellular UTP Pool 100% (Baseline)< 25% of BaselineLC-MS/MS of tumor homogenate
Dihydroorotate (DHO) Levels 100% (Baseline)> 400% AccumulationLC-MS/MS of tumor homogenate
Cleaved Caspase-3 Low / UndetectableHigh (Apoptosis induction)Western Blot / IHC
Body Weight Change +2% to +5%-2% to +2% (Well Tolerated)Gravimetric scale (2x/week)

Sources

Application Note: HPLC-MS/MS Method Development for the Quantification of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Plasma (Human/Preclinical) Objective: To establish a highly sensitive, self-validating, and regulatory-compliant bioanalytical method for pharmacokinetic (PK) evaluation.

Chemical Profiling & Mechanistic Rationale

The compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (Molecular Formula: C12​H11​N3​O3​ , Exact Mass: 245.08 g/mol ) represents a highly specific structural motif often utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. Structurally, it consists of a 3-methylisoxazole core linked via an amide bond to a 4-aminobenzamide moiety.

Developing a robust quantitative method for this molecule requires a deep understanding of its physicochemical behavior:

  • Moderate Lipophilicity: The isoxazole and phenyl rings provide hydrophobic character, while the two amide/carbamoyl groups introduce significant polarity and hydrogen-bonding capacity. This dual nature dictates the need for a balanced chromatographic approach.

  • Ionization Dynamics: The nitrogen atoms within the amide bonds and the isoxazole ring possess lone pairs that readily accept protons. Consequently, Electrospray Ionization in positive mode (ESI+) is the most logical and efficient ionization strategy, yielding a strong protonated precursor ion [M+H]+ at m/z 246.1.

The Self-Validating Extraction Architecture

In bioanalysis, a protocol must be more than a sequence of steps; it must be a self-validating system . To achieve this, we employ a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, the d4​ -isotopologue of the target analyte.

The Causality of the SIL-IS: By spiking the SIL-IS directly into the raw biological matrix prior to any sample manipulation, we establish an internal calibration mechanism. Because the SIL-IS shares the exact physicochemical properties and co-elutes with the target analyte, any loss during Solid Phase Extraction (SPE) or any ionization suppression in the mass spectrometer source affects both molecules identically. The ratio of their responses remains mathematically constant, inherently validating the recovery and matrix effect of every single sample processed[2].

Workflow A 1. MS/MS Tuning (ESI+ Optimization) B 2. LC Optimization (C18, Gradient, Mobile Phase) A->B C 3. Sample Preparation (HLB Solid Phase Extraction) B->C D 4. Method Validation (FDA/ICH M10 Guidelines) C->D E 5. Pharmacokinetic Study Application D->E

Fig 1. Self-validating LC-MS/MS method development workflow for PK studies.

Step-by-Step Experimental Protocol

Sample Preparation (Solid Phase Extraction)

We selected a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL). The causality behind this choice is that HLB sorbents effectively capture moderately polar compounds without requiring strict pH control, while efficiently washing away matrix phospholipids that cause ion suppression.

  • Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the analyte is fully in solution.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the HLB cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through under gravity or low vacuum.

  • Washing: Wash the sorbent with 1 mL of 5% MeOH in water to remove endogenous salts and polar interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).

Chromatographic Separation

A sub-2 µm C18 stationary phase is utilized because the moderate lipophilicity of the isoxazole ring requires strong hydrophobic retention, while the polar carbamoyl group necessitates a highly aqueous loading phase to prevent early elution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Acts as an ion-pairing agent and proton donor).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Detection

Collision-induced dissociation (CID) of the protonated precursor primarily cleaves the central amide bond. This logically yields a 4-aminobenzamide fragment (m/z 137.1) and a 3-methylisoxazole-5-carbonyl fragment (m/z 110.0). We monitor the former for absolute quantification due to its higher stability and signal-to-noise ratio.

Fragmentation Parent Precursor Ion [M+H]+ m/z 246.1 Frag1 Quantifier Ion 4-aminobenzamide m/z 137.1 Parent->Frag1 Amide Cleavage (CE: 25V) Frag2 Qualifier Ion 3-methylisoxazole m/z 110.0 Parent->Frag2 Amide Cleavage (CE: 35V)

Fig 2. Mass spectrometric fragmentation pathway of the protonated precursor ion.

Data Presentation & Validation Metrics

The method must be validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3] and the ICH M10 Guidelines [4].

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Purpose
Target Analyte 246.1137.16025Quantifier
Target Analyte 246.1110.06035Qualifier
SIL-IS ( d4​ ) 250.1141.16025Internal Standard
Table 2: LC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00955Initial Hold
0.50955Isocratic
2.00595Linear Ramp
3.00595Column Wash
3.10955Return to Initial
4.50955Re-equilibration
Table 3: Method Validation Summary (FDA/ICH M10 Criteria)
Validation ParameterRegulatory Acceptance CriteriaObserved Results
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
LLOQ Accuracy ± 20% of nominal concentration104.2%
LLOQ Precision 20% Coefficient of Variation (CV)8.5%
Intra-day Precision 15% CV (Low, Mid, High QCs)3.2% – 6.7%
Inter-day Precision 15% CV (Low, Mid, High QCs)4.1% – 7.9%
Mean Extraction Recovery Consistent and reproducible across QCs88.4% (CV: 4.2%)
Matrix Effect (IS-normalized) CV 15% across 6 distinct matrix lots98.5% (CV: 3.1%)

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration. URL:[Link]

  • Perspectives on the Draft ICH-M10 Guidance: An Interview with Mark Arnold (2019). Source: Bioanalysis / Taylor & Francis. URL:[Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study (2022). Source: Journal of Chromatography B / PubMed. URL:[Link]

Sources

Using N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in high-throughput screening (HTS) assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Practical Framework for Screening Novel Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds. This guide provides a detailed framework for utilizing novel chemical entities in HTS campaigns.

While the specific compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is not extensively characterized in publicly available literature, its core structure—a substituted carboxamide linked to a heterocyclic oxazole ring—is a common motif in pharmacologically active molecules. To provide a scientifically robust and practical guide, this document will use the well-characterized, clinically evaluated Heat Shock Protein 90 (Hsp90) inhibitor, Onalespib (AT13387) , as a representative example. Onalespib features a complex benzamide structure and serves as an excellent surrogate to illustrate the principles and detailed protocols for screening novel inhibitors against a validated therapeutic target.[1][2][3][4]

This application note will delve into the mechanism of Hsp90 inhibition, provide step-by-step protocols for two distinct HTS-compatible assays—a biochemical binding assay and a cell-based functional assay—and discuss the critical aspects of data analysis and quality control.

Scientific Integrity & Logic: The Rationale of Targeting Hsp90

Expertise & Experience: Why Hsp90 is a Compelling Target

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[5][6] It is responsible for the conformational maturation, stability, and activation of a diverse array of "client" proteins. In cancer cells, many of these client proteins are oncoproteins that drive tumor growth, proliferation, and survival, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF), and transcription factors.[7]

Cancer cells are often in a state of heightened proteotoxic stress due to rapid proliferation and the accumulation of mutated proteins, making them exquisitely dependent on the chaperone activity of Hsp90.[7] This dependency creates a therapeutic window; inhibiting Hsp90 leads to the simultaneous degradation of multiple oncoproteins, disrupting several key signaling pathways at once and leading to cell cycle arrest and apoptosis.[1][8]

Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule that binds with high affinity (Kd ≈ 0.5-0.7 nM) to the N-terminal ATP-binding pocket of Hsp90.[1][8][9] This competitive inhibition blocks the chaperone's essential ATPase activity, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[1][8]

Authoritative Grounding: The Hsp90 Chaperone Cycle and Inhibition

The function of Hsp90 is driven by a dynamic cycle of ATP binding and hydrolysis, which induces large conformational changes. Inhibition by molecules like Onalespib locks Hsp90 in a conformation that is targeted by E3 ubiquitin ligases, leading to the degradation of the associated client protein.

Hsp90 Signaling Pathway cluster_0 Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_ATP Hsp90 (ATP-bound) Hsp90_open->Hsp90_ATP ATP Binding Mature_Client Mature Client Protein Hsp90_ATP->Mature_Client Folding & Maturation Degradation Proteasomal Degradation Hsp90_ATP->Degradation Leads to Degradation of Client Protein Client_Protein Unfolded/Misfolded Client Protein (e.g., AKT, EGFR) Client_Protein->Hsp90_open Binding Downstream_Signaling Pro-Survival Signaling (e.g., PI3K/AKT Pathway) Mature_Client->Downstream_Signaling Activates Onalespib Onalespib (AT13387) Onalespib->Hsp90_ATP Inhibits ATP Binding (Competitive)

Caption: Mechanism of Hsp90 inhibition by Onalespib (AT13387).

Application Note 1: Biochemical HTS using Fluorescence Polarization

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in solution.[10] It relies on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When this tracer binds to a much larger protein (like Hsp90), its rate of tumbling slows dramatically, and the emitted light remains highly polarized. An HTS campaign can be designed where test compounds compete with the tracer for binding to the Hsp90 ATP pocket. Successful competitors will displace the tracer, causing a decrease in the measured polarization.[9][11]

Trustworthiness - A Self-Validating System: This assay's robustness is ensured by including appropriate controls. High polarization signals (positive control, tracer + Hsp90) and low polarization signals (negative control, tracer only) define the assay window. A known Hsp90 inhibitor serves as a reference compound to validate the assay's ability to detect inhibition.

Experimental Protocol: HTS for Hsp90 Binding Inhibitors via FP

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40. Just before use, supplement with 0.1 mg/mL bovine gamma globulin (BGG) and 2 mM DTT.[12]
  • Recombinant Hsp90α: Dilute purified human Hsp90α protein to a 2X working concentration of 60 nM in Assay Buffer.
  • Fluorescent Tracer: Use a fluorescently labeled Hsp90 ligand, such as BODIPY-Geldanamycin (GM-BODIPY) or Cy3B-Geldanamycin (GM-cy3B).[9][13] Dilute the tracer to a 2X working concentration of 10 nM in Assay Buffer. Protect from light.
  • Test Compound (Onalespib): Prepare a 10 mM stock solution in 100% DMSO.[1][2] Create a serial dilution series in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Plate Setup:

Well TypeReagent 1 (Volume)Reagent 2 (Volume)Reagent 3 (Volume)Reagent 4 (Volume)
Test Wells Test Compound (1 µL)Assay Buffer (11.5 µL)Hsp90α (2X, 12.5 µL)Tracer (2X, 25 µL)
Positive Control DMSO (1 µL)Assay Buffer (11.5 µL)Hsp90α (2X, 12.5 µL)Tracer (2X, 25 µL)
Negative Control DMSO (1 µL)Assay Buffer (24 µL)---Tracer (2X, 25 µL)

3. Assay Procedure:

  • Add 1 µL of test compound dilutions or DMSO (for controls) to the appropriate wells of a black, low-volume 384-well plate.
  • Add Hsp90α solution (or Assay Buffer for negative controls) to the wells as detailed in the table.
  • Incubate for 15 minutes at room temperature to allow compound-protein binding.
  • Add the fluorescent tracer solution to all wells.
  • Seal the plate and incubate for 4-6 hours at room temperature, protected from light, to reach binding equilibrium.[12]
  • Read the plate on a suitable plate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore (e.g., ~485 nm excitation / ~535 nm emission for BODIPY).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dispense_cpd [label="Dispense 1 µL Compound/DMSO\ninto 384-well plate"]; add_hsp90 [label="Add 12.5 µL Hsp90 Protein\n(or buffer for Neg. Control)"]; incubate1 [label="Incubate 15 min @ RT"]; add_tracer [label="Add 25 µL Fluorescent Tracer"]; incubate2 [label="Incubate 4-6 hours @ RT\n(Protected from light)"]; read_plate [label="Read Fluorescence Polarization"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dispense_cpd; dispense_cpd -> add_hsp90; add_hsp90 -> incubate1; incubate1 -> add_tracer; add_tracer -> incubate2; incubate2 -> read_plate; read_plate -> end; }

Caption: Workflow for the Hsp90 Fluorescence Polarization HTS assay.

Application Note 2: Cell-Based HTS using HTRF

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, proximity-based assay technology that combines FRET with time-resolved detection.[14] In a sandwich immunoassay format, two specific antibodies targeting different epitopes on a protein of interest are used. One is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2). When both antibodies bind to the target protein, the donor and acceptor are brought into close proximity, allowing for FRET. Excitation of the donor leads to a long-lived signal emission from the acceptor, which can be measured after a time delay, minimizing background fluorescence.[14][15][16]

This technology is ideal for measuring changes in protein levels or post-translational modifications. To monitor the functional activity of Onalespib, we can measure the phosphorylation of a key Hsp90 client protein, such as AKT at serine 473 (p-AKT).[1][2] Inhibition of Hsp90 will lead to AKT degradation, resulting in a decreased p-AKT signal.

Trustworthiness - A Self-Validating System: The assay includes unstimulated cells (negative control) and cells stimulated with a known activator (e.g., IGF-1) to define the assay window for p-AKT signaling. A reference inhibitor (Onalespib) is run in parallel to confirm the expected dose-dependent inhibition. Normalizing the phospho-protein signal to the total protein signal (using a parallel Total-AKT HTRF assay) corrects for variations in cell number and non-specific effects on protein expression.[17]

Experimental Protocol: HTS for p-AKT (Ser473) Downregulation

This protocol describes a one-plate assay in a 384-well format.

1. Reagent Preparation:

  • Cell Line: A human cancer cell line known to have active PI3K/AKT signaling, such as the A431 epidermoid carcinoma cell line.
  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
  • Test Compound (Onalespib): Prepare a serial dilution series in serum-free culture medium at 4X the final desired concentration.
  • Lysis Buffer: Use the HTRF-compatible lysis buffer provided with the HTRF kit, supplemented with protease and phosphatase inhibitors.
  • HTRF Antibodies: Prepare a premix of the anti-p-AKT(S473)-Europium and anti-Total-AKT-d2 antibodies in the detection buffer as per the manufacturer's instructions (e.g., Revvity Phospho-AKT (Ser473) kit).[6]

2. Assay Procedure:

  • Cell Seeding: Seed A431 cells into a white, low-volume 384-well plate at a density of 5,000–10,000 cells in 8 µL of culture medium per well. Incubate overnight (37°C, 5% CO₂).[14]
  • Compound Treatment: Add 4 µL of 4X test compound (Onalespib) or vehicle to the wells. Incubate for the desired time (e.g., 18-24 hours) to allow for Hsp90 inhibition and subsequent client protein degradation.
  • Cell Lysis: Add 4 µL of supplemented HTRF lysis buffer (4X) to each well. Incubate for 30-45 minutes at room temperature with gentle shaking to ensure complete lysis.[14][16]
  • Detection: Add 4 µL of the premixed HTRF antibody detection cocktail to each well.
  • Incubation: Seal the plate and incubate for 2-4 hours (or up to overnight) at room temperature.[6][14]
  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a time delay (typically 60 µs).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed 5k-10k cells/well\nin 384-well plate"]; incubate1 [label="Incubate Overnight"]; add_cpd [label="Add 4 µL Test Compound (4X)\nTreat for 18-24 hours"]; lyse_cells [label="Add 4 µL Lysis Buffer (4X)\nIncubate 30-45 min @ RT"]; add_abs [label="Add 4 µL HTRF Antibody Mix"]; incubate2 [label="Incubate 2-4 hours @ RT"]; read_plate [label="Read HTRF Signal\n(665nm / 620nm)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_cpd; add_cpd -> lyse_cells; lyse_cells -> add_abs; add_abs -> incubate2; incubate2 -> read_plate; read_plate -> end; }

Caption: Workflow for the cell-based p-AKT HTRF HTS assay.

Data Interpretation & Quality Control

1. HTS Quality Control: The Z'-Factor

For any HTS assay, it is critical to assess its quality and robustness before screening a large library. The Z'-factor is the industry-standard metric for this purpose.[18] It is a statistical parameter that reflects both the dynamic range of the assay signal and the data variation associated with the positive and negative controls.

The formula for Z'-factor is: Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control.

  • µₙ and σₙ are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5 ExcellentThe assay is robust and well-suited for HTS.[18][19]
0 to 0.5 MarginalThe assay may be acceptable but could benefit from optimization.[18][19]
< 0 UnacceptableThe signal window is too small and/or the variability is too high for reliable screening.[18][19]

2. Data Analysis and Hit Identification

  • FP Assay: Data is typically normalized as a percentage of inhibition relative to the high (positive) and low (negative) controls.

  • HTRF Assay: Data is analyzed by calculating the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[14] This ratio is proportional to the amount of specific signal.

  • Dose-Response Curves: For compounds identified as "hits" in the primary screen, a full dose-response curve is generated by testing a range of concentrations. The data are fitted to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the compound's potency.[20]

References

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • On HTS. (2023). Z-factor. On HTS. Available at: [Link]

  • Revvity. (n.d.). How to run a cell based phospho HTRF assay. YouTube. Available at: [Link]

  • Du, Y., et al. (2007). High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90. Journal of Biomolecular Screening, 12(7), 915–924. Available at: [Link]

  • Trinquet, E., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology, 5, 93. Available at: [Link]

  • Huang, D. S., et al. (2021). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols, 1(2), e64. Available at: [Link]

  • Kim, J., et al. (2004). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. Journal of Biomolecular Screening, 9(5), 375–381. Available at: [Link]

  • Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. PubMed. Available at: [Link]

  • Seetharaman, J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Casey, W., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Pharmacological and Toxicological Methods, 60(2), 200-209. Available at: [Link]

  • Martins, M. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]

  • Kose, A., et al. (2016). Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing. Cytotechnology, 68(6), 2347–2355. Available at: [Link]

  • Shapiro, G. I., et al. (2019). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Investigational New Drugs, 37(3), 464–474. Available at: [Link]

  • Xie, X., et al. (2021). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 2304, 137-147. Available at: [Link]

  • ResearchGate. (n.d.). Development of the HTRF assay for Akt S473 phosphorylation. ResearchGate. Available at: [Link]

  • ScienCell. (n.d.). Seeding Density Guidelines. ScienCell. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Hu, X., et al. (2017). A novel Hsp90 inhibitor AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. Molecular Carcinogenesis, 56(6), 1645-1656. Available at: [Link]

Sources

Step-by-step chemical synthesis protocol for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Introduction

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a molecule of interest in medicinal chemistry and materials science, incorporating a stable isoxazole core linked to a functionalized phenyl ring. The isoxazole motif is a key component in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions. This document provides a detailed, step-by-step protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug development. The synthetic strategy is based on a convergent approach, involving the preparation of two key intermediates followed by a final amide coupling reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selected reagents and conditions.

The overall synthesis is achieved in three primary stages:

  • Synthesis of Precursor 1: Preparation of 3-methyl-1,2-oxazole-5-carboxylic acid.

  • Synthesis of Precursor 2: Preparation of 4-aminobenzamide.

  • Final Coupling Reaction: Amide bond formation between the two precursors to yield the target molecule.

Each stage is presented with a detailed experimental protocol, a list of required materials, and expert insights into the critical parameters for success.

Overall Synthetic Scheme

Synthetic_Scheme Figure 1. Overall synthetic pathway. cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Coupling P1_start Methyl 3-methyl-1,2- oxazole-5-carboxylate P1_end 3-Methyl-1,2-oxazole- 5-carboxylic acid P1_start->P1_end NaOH, H₂O/THF then HCl (aq) Final_Product N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide P1_end->Final_Product P2_start 4-Nitrobenzamide P2_end 4-Aminobenzamide P2_start->P2_end Fe, AcOH or Pd/C, H₂ P2_end->Final_Product Coupling_Reagents HATU, DIPEA DMF Coupling_Reagents->Final_Product

Caption: Figure 1. Overall synthetic pathway.

Part 1: Synthesis of 3-Methyl-1,2-oxazole-5-carboxylic acid

This precursor is synthesized via the hydrolysis of its corresponding methyl ester. This method is efficient and typically results in a high yield of the desired carboxylic acid, which can often be used without further purification.[1]

Materials and Reagents
ReagentSupplierGradeQuantity
Methyl 3-methyl-1,2-oxazole-5-carboxylateSigma-Aldrich97%5.8 mmol (900 mg)
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade11.6 mmol (465 mg)
Tetrahydrofuran (THF)VWR ChemicalsAnhydrous2.0 mL
Methanol (MeOH)VWR ChemicalsACS Grade4.0 mL
Hydrochloric Acid (HCl)Fisher Scientific1 N (aqueous)As needed (~12 mL)
Ethyl Acetate (EtOAc)VWR ChemicalsACS Grade~105 mL
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousAs needed
Deionized WaterIn-houseN/A~7 mL
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-methyl-1,2-oxazole-5-carboxylate (900 mg, 5.8 mmol) and tetrahydrofuran (2.0 mL).[1] Stir the mixture until the solid is fully dissolved.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (465 mg, 11.6 mmol) in deionized water (2 mL). Add this aqueous solution dropwise to the flask. Add methanol (4 mL) to ensure homogeneity.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Acidification: After the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the solution to a pH of 2 using 1 N hydrochloric acid.[1] The carboxylic acid product will precipitate or remain in the organic phase during extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 35 mL).[1]

    • Causality: Ethyl acetate is chosen for its ability to dissolve the carboxylic acid product while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product, 3-methyl-1,2-oxazole-5-carboxylic acid, should be a white solid (expected yield: ~660 mg, 90%).[1] The product is typically of sufficient purity to be used directly in the next step.

Part 2: Synthesis of 4-Aminobenzamide

4-Aminobenzamide is a crucial intermediate in the synthesis of dyes and pharmaceuticals.[2][3] It is commonly prepared by the reduction of 4-nitrobenzamide. The protocol below utilizes iron powder in the presence of an acid, a classic and reliable method for nitro group reduction.[4][5]

Materials and Reagents
ReagentSupplierGradeQuantity
4-NitrobenzamideSigma-Aldrich98%10 mmol (1.66 g)
Iron Powder (Fe)Alfa Aesar<10 micron30 mmol (1.68 g)
Acetic Acid (AcOH)Fisher ScientificGlacial~1 mL
Ethanol (EtOH)VWR Chemicals200 Proof20 mL
Deionized WaterIn-houseN/A5 mL
Celite®Sigma-AldrichN/AAs needed
Sodium Bicarbonate (NaHCO₃)Fisher ScientificSaturatedAs needed
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-nitrobenzamide (1.66 g, 10 mmol) in a solvent mixture of ethanol (20 mL) and water (5 mL).

  • Addition of Reagents: Add iron powder (1.68 g, 30 mmol) to the suspension, followed by the slow addition of glacial acetic acid (~1 mL).

    • Expertise: Acetic acid serves to activate the iron surface and acts as a proton source for the reduction.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Stir vigorously. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts and excess iron powder.[4] Wash the filter cake with a small amount of hot ethanol.

  • Neutralization and Isolation: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add water to the residue and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Purification: The 4-aminobenzamide product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product typically appears as an off-white to beige crystalline powder.[2]

Part 3: Final Amide Coupling

The final step is the formation of the amide bond between 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminobenzamide. This is the most common reaction used in medicinal chemistry to generate novel compounds.[6] We will employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a modern and highly efficient coupling reagent that minimizes side reactions and works well for coupling heterocyclic acids.[7]

Workflow for Amide Coupling

Amide_Coupling Figure 2. Amide coupling workflow. Carboxylic_Acid 3-Methyl-1,2-oxazole- 5-carboxylic acid Activation Activation Step: Formation of O-Acylisourea Intermediate Carboxylic_Acid->Activation Amine 4-Aminobenzamide Coupling Nucleophilic Attack Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA (Base) DIPEA->Activation Solvent DMF (Solvent) Solvent->Activation Activation->Coupling Reactive Intermediate Product Final Product: N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: Figure 2. Amide coupling workflow.

Materials and Reagents
ReagentSupplierGradeQuantity
3-Methyl-1,2-oxazole-5-carboxylic acidFrom Part 1N/A1.0 equiv (e.g., 1 mmol, 127 mg)
4-AminobenzamideFrom Part 2N/A1.0 equiv (e.g., 1 mmol, 136 mg)
HATUOakwood Chemical>98%1.1 equiv (e.g., 1.1 mmol, 418 mg)
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%2.5 equiv (e.g., 2.5 mmol, 0.44 mL)
N,N-Dimethylformamide (DMF)VWR ChemicalsAnhydrous5 mL
Ethyl Acetate (EtOAc)VWR ChemicalsACS GradeAs needed
Lithium Chloride (LiCl)Sigma-Aldrich5% (aq)As needed
Step-by-Step Protocol
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1,2-oxazole-5-carboxylic acid (1.0 equiv) and 4-aminobenzamide (1.0 equiv) in anhydrous DMF (5 mL).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution. Cool the flask in an ice bath (0 °C).

  • Base Addition: Slowly add DIPEA (2.5 equiv) to the reaction mixture.

    • Trustworthiness: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing in the coupling reaction. The excess ensures the reaction medium remains basic.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (20 mL).

    • Causality: The LiCl wash is particularly effective at removing residual DMF, while the NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide as a solid.

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (Predicted, 400 MHz, DMSO-d₆) δ: 10.5-11.0 (s, 1H, -NH-), 7.8-8.0 (m, 4H, Ar-H), 7.5 (s, 1H, isoxazole-H), 7.2-7.4 (br s, 2H, -CONH₂), 2.4 (s, 3H, -CH₃).
¹³C NMR (Predicted, 101 MHz, DMSO-d₆) δ: 170.1 (C=O), 167.5 (C=O), 161.2, 158.4, 141.8, 130.5, 128.9, 120.3, 115.6, 12.1 (-CH₃).
Mass Spec ESI-MS: m/z calculated for C₁₂H₁₁N₃O₃ [M+H]⁺: 246.08; found: 246.1.
Melting Pt. To be determined experimentally.
Appearance White to off-white solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Final Coupling 1. Incomplete activation of the carboxylic acid. 2. Impure starting materials. 3. Insufficient reaction time.1. Ensure HATU is fresh and dry. Consider using a different coupling agent like EDC/HOBt. 2. Verify the purity of both precursors by NMR before starting. 3. Extend reaction time and monitor by LC-MS.
Reaction Stalls (Part 3) Low nucleophilicity of 4-aminobenzamide.Gently heat the reaction mixture to 40-50 °C. Ensure the base (DIPEA) was added correctly.
Difficult Purification Presence of urea byproducts (if using carbodiimide reagents) or residual DMF.For carbodiimide byproducts, wash the organic layer with dilute HCl. For DMF, perform multiple washes with 5% LiCl solution as described in the protocol.
Incomplete Hydrolysis (Part 1) Insufficient base or reaction time.Add an additional equivalent of NaOH and allow the reaction to stir for another 12 hours. Gentle heating (40 °C) can also accelerate the hydrolysis.

Conclusion

This application note provides a comprehensive and reliable three-part synthetic route to N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. By following these detailed protocols, which include justifications for key steps and a troubleshooting guide, researchers can confidently prepare this valuable chemical building block. The successful execution of this synthesis relies on careful attention to reagent purity, reaction conditions, and proper purification techniques.

References

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026, March 8). Google Cloud.
  • Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. Benchchem.
  • Synthesis method of 4-aminobenzamide. (2017, July 14). Eureka | Patsnap.
  • Synthesis of 4-aminobenzamidine. PrepChem.com.
  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Google Patents.
  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5. (2026, January 13). ChemicalBook.
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018, July 31). ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.

Sources

Application and Protocol Guide for Oral Formulation of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Oral Delivery for Poorly Soluble Carboxamides

The oral administration of therapeutic agents remains the most preferred route due to its convenience and patient compliance.[1] However, a significant portion of new chemical entities, such as N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, often exhibit poor aqueous solubility, which can lead to low and unpredictable oral bioavailability.[1][2] This presents a major hurdle in drug development, potentially leading to suboptimal therapeutic outcomes.[3] Compounds with low solubility often fall into the Biopharmaceutics Classification System (DCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where the dissolution rate is the limiting step for drug absorption.[4][5]

This guide provides a comprehensive overview of formulation strategies to enhance the oral bioavailability of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a representative of poorly soluble active pharmaceutical ingredients (APIs). We will explore advanced formulation techniques, including amorphous solid dispersions, lipid-based systems, and nanomilling, providing both the theoretical rationale and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively formulate challenging compounds for oral delivery.

I. Preformulation Assessment: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough preformulation investigation of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is crucial. These initial studies provide the fundamental physicochemical properties that guide the selection of the most appropriate formulation strategy.

Key Preformulation Parameters:

ParameterImportanceAnalytical Techniques
Aqueous Solubility Determines the intrinsic dissolution rate. Low solubility is a primary indicator for bioavailability enhancement.Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)
LogP/LogD Indicates the lipophilicity of the compound, influencing its partitioning behavior and suitability for lipid-based formulations.Calculated or experimentally determined (e.g., shake-flask with octanol/water)
Crystalline Form (Polymorphism) Different crystalline forms can have varying solubility and stability.[1]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Melting Point (Tm) & Glass Transition (Tg) Important for thermal-based formulation processes like hot-melt extrusion and for assessing the stability of amorphous forms.[6]Differential Scanning Calorimetry (DSC)
Particle Size and Morphology Affects dissolution rate and processing properties.Laser Diffraction, Microscopy (SEM, TEM)[7]
Chemical Stability Assessed under various stress conditions (pH, light, temperature, humidity) to identify potential degradation pathways.High-Performance Liquid Chromatography (HPLC) with UV/MS detection

The data gathered from these studies will dictate the most promising formulation path forward. For a compound with poor aqueous solubility, the following advanced formulation strategies are often considered.

II. Advanced Formulation Strategies for Enhanced Oral Bioavailability

The primary goal of these strategies is to increase the concentration of the drug in the gastrointestinal fluids to facilitate absorption.[8]

A. Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

ASDs are a powerful technique for enhancing the solubility of poorly water-soluble drugs.[9] By dispersing the API in a polymer matrix in an amorphous state, the energy barrier of the crystal lattice is overcome, leading to a higher apparent solubility and faster dissolution.[6][9]

Causality behind Experimental Choices: The choice of polymer is critical for the stability and performance of the ASD. The polymer should be able to stabilize the amorphous state of the drug and prevent recrystallization during storage and dissolution.[2][6] Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[2] The drug-to-polymer ratio is another key parameter that needs to be optimized to ensure both stability and a high drug load.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol describes the preparation of a spray-dried dispersion (SDD) of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Materials:

  • N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (API)

  • Polymer (e.g., HPMCAS, PVP VA64)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

Equipment:

  • Spray dryer

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the API and the selected polymer in the organic solvent at a predetermined ratio (e.g., 25:75 API:polymer).

    • Ensure complete dissolution by stirring. Gentle heating may be applied if necessary, taking into account the thermal stability of the API.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization gas flow, feed rate) based on the solvent system and the desired particle characteristics.

    • Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving behind a solid dispersion of the API in the polymer matrix.[10]

  • Secondary Drying:

    • Collect the spray-dried powder.

    • To remove any residual solvent, dry the powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours.

  • Characterization:

    • Perform solid-state characterization (XRPD, DSC) to confirm the amorphous nature of the API in the dispersion.

    • Conduct dissolution testing to evaluate the enhancement in drug release compared to the crystalline API.

Visualization of the Spray Drying Process:

SprayDryingWorkflow cluster_prep Solution Preparation cluster_process Spray Drying cluster_product Product Collection & Drying API API Solution API-Polymer Solution API->Solution Polymer Polymer Polymer->Solution Solvent Solvent Solvent->Solution SprayDryer Spray Dryer Solution->SprayDryer Feed Atomization Atomization & Solvent Evaporation SprayDryer->Atomization SDD_Powder Spray-Dried Powder Atomization->SDD_Powder Collection VacuumOven Vacuum Oven SDD_Powder->VacuumOven Secondary Drying Final_ASD Final Amorphous Solid Dispersion VacuumOven->Final_ASD

Caption: Workflow for preparing an amorphous solid dispersion via spray drying.

B. Lipid-Based Drug Delivery Systems (LBDDS): Harnessing the Body's Lipid Absorption Pathways

LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[11] These systems can enhance oral bioavailability by improving drug solubilization in the gastrointestinal tract and facilitating lymphatic transport, which can bypass first-pass metabolism.[4]

Causality behind Experimental Choices: The selection of lipid excipients is based on the drug's solubility in these components.[12] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are popular LBDDS that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13] This spontaneous emulsification provides a large surface area for drug absorption.[13]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to formulate a SEDDS for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Materials:

  • N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (API)

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Equipment:

  • Vortex mixer

  • Water bath

  • Glass vials

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of excipients from the self-emulsifying region.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath to 40-60°C to ensure homogeneity.

    • Add the API to the mixture and vortex until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform dissolution testing in a relevant medium to assess the drug release profile.

Visualization of the SEDDS Mechanism:

SEDDS_Mechanism SEDDS_Capsule SEDDS in Capsule GI_Fluids GI Fluids SEDDS_Capsule->GI_Fluids Ingestion Emulsion Fine o/w Emulsion GI_Fluids->Emulsion Spontaneous Emulsification Drug_Release Drug Release & Solubilization Emulsion->Drug_Release Absorption Absorption Drug_Release->Absorption

Sources

Application Notes and Protocols for In Vitro Characterization of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide as a Selective Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a novel small molecule, as a selective enzyme inhibitor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.[1][2][3] The methodologies focus on establishing a robust framework for determining the inhibitory potency of the compound, specifically its half-maximal inhibitory concentration (IC50), against a representative serine protease, trypsin. The principles and techniques described can be adapted for the study of other enzymes and inhibitors.

Introduction: The Imperative for Selective Enzyme Inhibitors in Modern Drug Discovery

Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases.[] Consequently, molecules that can selectively modulate the activity of specific enzymes are invaluable as both research tools and therapeutic agents.[1][2][3] The development of small-molecule enzyme inhibitors is a cornerstone of drug discovery, with applications ranging from anti-inflammatory to anti-cancer therapies.[5][6]

A critical attribute of a promising drug candidate is its selectivity.[5] A selective inhibitor preferentially binds to and inhibits the target enzyme over other, often closely related, enzymes. This minimizes off-target effects and reduces the potential for toxicity.[5] The compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide represents a novel chemical scaffold whose inhibitory potential against specific enzyme targets is of significant interest.

This guide provides a detailed protocol for an initial, yet critical, stage of characterization: the in vitro determination of inhibitory potency (IC50) using a well-established enzymatic assay.

Principle of the In Vitro Trypsin Inhibition Assay

To evaluate the inhibitory activity of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a colorimetric assay using the serine protease trypsin is employed. Trypsin catalyzes the hydrolysis of a specific chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Upon cleavage by trypsin, BAPNA releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.

The rate of the enzymatic reaction is directly proportional to the amount of pNA produced over time. In the presence of an inhibitor, the rate of BAPNA hydrolysis will decrease. By measuring the absorbance at 405 nm at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value can be determined.[7][8] The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalogue Number (Example)Storage
N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamideIn-house Synthesis/CustomN/A-20°C, desiccated
TPCK-Treated Trypsin (from bovine pancreas)Sigma-AldrichT1426-20°C
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)Sigma-AldrichB48752-8°C
Tris(hydroxymethyl)aminomethane (Tris)Sigma-AldrichT1503Room Temperature
Calcium Chloride (CaCl2)Sigma-AldrichC1016Room Temperature
Hydrochloric Acid (HCl)Fisher ScientificA144Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
96-well, flat-bottom microplatesCorning3596Room Temperature
Multichannel pipettes and sterile tips
Microplate reader with 405 nm absorbance filter

Experimental Protocols

Preparation of Stock Solutions and Buffers
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl2 dihydrate and stir until dissolved.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C.

  • Trypsin Stock Solution (1 mg/mL):

    • Prepare a 1 mM HCl solution in deionized water.

    • Dissolve TPCK-Treated Trypsin in cold 1 mM HCl to a final concentration of 1 mg/mL.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • BAPNA Substrate Stock Solution (10 mM):

    • Dissolve 43.46 mg of BAPNA in 10 mL of DMSO.

    • Store in light-protected aliquots at -20°C.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in 100% DMSO to a final concentration of 10 mM.

    • Store at -20°C.

In Vitro Inhibition Assay Workflow

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Step 1: Preparation of Working Solutions

  • Trypsin Working Solution (2X concentration): On the day of the experiment, dilute the Trypsin Stock Solution in Assay Buffer to a 2X working concentration (e.g., 20 µg/mL). Keep on ice.

  • BAPNA Working Solution (2X concentration): Dilute the BAPNA Stock Solution in Assay Buffer to a 2X working concentration (e.g., 0.4 mM). Prepare fresh.

  • Inhibitor Serial Dilutions (4X concentration): a. Perform a serial dilution of the 10 mM Inhibitor Stock Solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). b. Further dilute each of these DMSO stocks 1:25 into Assay Buffer to create the 4X working inhibitor solutions. This step is crucial to minimize the final DMSO concentration in the assay. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

Step 2: Assay Plate Setup

  • Add 50 µL of the 4X inhibitor serial dilutions to the appropriate wells of the 96-well plate.

  • Controls:

    • 100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Blank (No Enzyme): Add 100 µL of Assay Buffer to these wells.

  • Add 50 µL of the 2X Trypsin Working Solution to all wells except the "Blank" wells.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

Step 3: Initiating and Monitoring the Reaction

  • To start the reaction, add 100 µL of the 2X BAPNA Working Solution to all wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare 4X Inhibitor Serial Dilutions A1 Add 50 µL of 4X Inhibitor or Buffer (Control) P1->A1 P2 Prepare 2X Trypsin Working Solution A2 Add 50 µL of 2X Trypsin (Pre-incubate 15 min at 37°C) P2->A2 P3 Prepare 2X BAPNA Working Solution A3 Initiate with 100 µL of 2X BAPNA P3->A3 A1->A2 A2->A3 A4 Read Absorbance at 405 nm (Kinetic Mode) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the in vitro enzyme inhibition assay.

Data Analysis and Interpretation

Calculating the Rate of Reaction

For each well, determine the rate of reaction (V) by plotting absorbance (405 nm) versus time. The rate is the slope of the linear portion of this curve (ΔAbs/min).

Calculating Percentage Inhibition

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ 1 - ( (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank) ) ] * 100

Where:

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • V_no_inhibitor is the reaction rate of the 100% activity control.

  • V_blank is the rate observed in the no-enzyme control wells (this corrects for non-enzymatic substrate hydrolysis).

Determining the IC50 Value
  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7][8]

Diagram of Competitive Enzyme Inhibition

G E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P k_cat EI->E P->E

Caption: Simplified model of competitive enzyme inhibition.

Representative Data

The following table illustrates representative data from an IC50 determination experiment.

[Inhibitor] (µM)log[Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.1500
0.01-2.000.1453.3
0.1-1.000.12516.7
0.5-0.300.09040.0
1.00.000.07848.0
2.50.400.04570.0
101.000.01590.0
1002.000.00596.7
BlankN/A0.002N/A

Note: Data are for illustrative purposes only.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Pipetting errors- Incomplete mixing- Temperature fluctuations across the plate- Use calibrated pipettes- Ensure thorough mixing after each addition- Ensure uniform plate heating
No or very low enzyme activity in control wells - Inactive enzyme (degraded)- Incorrect buffer pH- Use a fresh aliquot of enzyme- Verify the pH of the assay buffer
High background signal in blank wells - Substrate instability/autohydrolysis- Prepare substrate solution fresh- Subtract blank values during data analysis
Inhibitor precipitates in the assay well - Poor solubility of the compound at the tested concentration- Increase the final DMSO concentration (up to 2-5%)- Test a lower range of inhibitor concentrations
Calculated IC50 is outside the tested concentration range - The tested concentration range is too high or too low- Adjust the serial dilution range to bracket the 50% inhibition point

Conclusion and Further Steps

This application note provides a robust and reliable protocol for the initial in vitro characterization of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide as an enzyme inhibitor. A successful determination of the IC50 value is a critical first step. Further investigations should include:

  • Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to determine its selectivity.

  • Mechanism of Inhibition Studies: Performing kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.[9]

  • Determination of the Inhibition Constant (Ki): The Ki is a more absolute measure of inhibitor potency than the IC50 and can be calculated from kinetic data.[7]

These subsequent studies will provide a comprehensive understanding of the inhibitor's biochemical properties and its potential as a lead compound in a drug discovery program.

References

  • IC50 Determination. (n.d.). edX.
  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Copeland, R. A. (2013). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. Retrieved from [Link]

  • In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. Retrieved from [Link]

  • Drug Discovery: Enzyme Inhibitor Design and Optimization. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Retrieved from [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Retrieved from [Link]

  • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? (2012). ResearchGate. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide precipitation in aqueous assay buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and assay developers experiencing precipitation or aggregation issues with N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (and structurally similar dual-carboxamide small molecules) in aqueous biochemical or cell-based assays.

By understanding the thermodynamic drivers of compound aggregation, you can implement self-validating protocols to ensure robust, reproducible screening data.

Part 1: Mechanistic Insights – Why is this compound precipitating?

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a classic "brick dust" molecule. Its structure features two highly polar carboxamide groups flanking lipophilic planar rings (phenyl and isoxazole).

The Causality of the "DMSO Crash-Out": While the carboxamide groups act as strong hydrogen bond donors and acceptors, they preferentially bond with each other rather than water, leading to an exceptionally high crystal lattice energy. When you dissolve this compound in 100% DMSO, the solvent disrupts these bonds, yielding a clear solution. However, when this DMSO stock is pipetted directly into an aqueous assay buffer, the DMSO diffuses into the bulk water faster than the hydrophobic compound can be solvated. This creates a localized microenvironment of extreme supersaturation, triggering rapid nucleation and colloidal aggregation[1].

Mechanism DMSO Compound in DMSO (Monomeric State) Water Rapid H2O Diffusion (Direct Buffer Addition) DMSO->Water Surf Addition via Pluronic F-127 (Micellar Encapsulation) DMSO->Surf Agg Colloidal Aggregates (Assay Interference) Water->Agg Sol Stable Bioavailable Dispersion Surf->Sol

Caption: Thermodynamic pathways of DMSO crash-out versus micellar stabilization.

Part 2: Frequently Asked Questions (FAQs)

Q: I see a faint "milky" haze in my 96-well plate after adding the compound stock. Can I just centrifuge the plate, spin down the precipitate, and use the supernatant for my assay? A: Absolutely not. This is a critical error. While spinning down removes the optical interference of the solid aggregate, the remaining supernatant contains the compound at an unknown, non-stoichiometric concentration. This will completely invalidate your dose-response curves and lead to false negatives[2].

Q: My assay readout (fluorescence/absorbance) is highly variable between replicates. Could this be related to solubility? A: Yes. Colloidal aggregates are highly promiscuous. They scatter light (interfering with optical readouts) and can nonspecifically sequester your target proteins or enzymes on their surface, leading to false positives in high-throughput screens[1].

Q: Will adding a surfactant like Pluronic F-127 interfere with my cell-based assay? A: Unlikely, if used correctly. Pluronic F-127 is a non-ionic triblock copolymer with an extremely low critical micelle concentration (CMC) of ~0.039 mg/mL[3]. This means it forms stable micelles even at very low concentrations (e.g., 0.01% - 0.1%), which are generally well-tolerated by most mammalian cell lines.

Part 3: Diagnostic & Mitigation Workflow

Use the following logical progression to diagnose and rescue your assay conditions.

Workflow Start Compound Stock (100% DMSO) Dilute Dilution into Aqueous Buffer Start->Dilute Check Turbidity Check (Visual / OD620) Dilute->Check Crash Precipitation Detected (DMSO Crash-Out) Check->Crash Aggregation Success Clear Solution (Ready for Assay) Check->Success Soluble Fix1 Protocol A: Stepwise Dilution Crash->Fix1 Fix2 Protocol B: Surfactant Parachutes Crash->Fix2 Fix1->Dilute Fix2->Dilute

Caption: Standard operating workflow for diagnosing and mitigating compound precipitation.

Part 4: Solubilization Strategies Data Matrix

When modifying your assay buffer, select the appropriate solubilizing agent based on your specific assay type (biochemical vs. cell-based).

Solubilization StrategyMechanism of ActionRecommended Final Conc.ProsCons
DMSO Limit Control Reduces thermodynamic shock≤ 1.0% (v/v)No additives required; inert to most targets.Often insufficient for dual-carboxamides.
Pluronic F-127 Micellar encapsulation (Hydrophobic PPO core)0.05% - 0.1% (w/v)Extremely low CMC[3]; highly stable upon dilution; low cytotoxicity.May require slight optimization for membrane-protein targets.
Tween-20 Non-ionic surfactant dispersion0.01% - 0.05% (v/v)Standard in biochemical assays; prevents plastic adsorption.Higher CMC; can lyse cells at higher concentrations.
BSA (Bovine Serum Albumin) Carrier protein binding0.1% - 0.5% (w/v)Mimics physiological serum binding; highly biocompatible.Compound may bind too tightly, shifting the apparent IC50.

Part 5: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to your biological assay without passing the validation step at the end of these protocols.

Protocol A: The "Subsurface" Stepwise Dilution Technique

Best for biochemical assays where surfactants are strictly prohibited.

  • Prepare Serial Dilutions in DMSO: Perform all compound serial dilutions in 100% DMSO first (e.g., 10 mM down to 10 µM). This ensures the final DMSO concentration in the assay remains constant across all dose-response wells.

  • Pre-warm Buffer: Pre-warm your aqueous assay buffer to 37°C. Increasing the temperature lowers the kinetic barrier to solvation.

  • Subsurface Dispensing (Critical): Do not pipette the DMSO stock onto the surface of the aqueous buffer. The high surface tension traps the compound, causing instant crystallization. Instead, submerge the pipette tip halfway into the buffer volume.

  • Active Mixing: Dispense the DMSO stock slowly (over 2-3 seconds) while simultaneously vortexing or pipetting up and down vigorously.

  • Validation (Turbidity Check): Transfer 100 µL of the final mixture to a clear 96-well plate. Measure the optical density (OD) at 620 nm. An OD > 0.005 above the buffer blank indicates micro-precipitation[1]. If precipitation is detected, proceed to Protocol B.

Protocol B: Surfactant "Parachutes" using Pluronic F-127

Best for highly lipophilic compounds and cell-based assays.

  • Prepare Surfactant Stock: Dissolve Pluronic F-127 in sterile water to create a 10% (w/v) stock solution. Note: Pluronic F-127 dissolves better at 4°C than at room temperature.

  • Supplement Assay Buffer: Add the Pluronic F-127 stock to your aqueous assay buffer to achieve a final working concentration of 0.1% (w/v).

  • Compound Addition: Add your N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide DMSO stock directly into the surfactant-supplemented buffer while mixing. The hydrophobic polyoxypropylene (PPO) core of the Pluronic micelles will act as a "parachute," encapsulating the compound before it can form a crystal lattice[3].

  • Validation (DLS Check): To rigorously validate solubility, analyze a 50 µL aliquot using Dynamic Light Scattering (DLS). A monodisperse peak < 20 nm indicates successful micellar encapsulation. Peaks > 100 nm indicate colloidal aggregation[1].

Sources

Optimizing DMSO concentration for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide cell viability assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing DMSO Concentration for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Cell Viability Assays

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals evaluating the cytotoxicity and efficacy of the heterocyclic compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Due to the highly planar, hydrophobic nature of the 3-methyl-1,2-oxazole core and the carbamoylphenyl moiety, this compound exhibits poor aqueous solubility and a strong propensity for crystallization in standard culture media. While Dimethyl sulfoxide (DMSO) is the mandatory vehicle for solubilization, improper DMSO concentrations will compromise the lipid bilayer of your target cells, leading to artifactual viability readouts.

Mechanistic Insights: The Dual Role of DMSO

To optimize this assay, we must balance compound solubility against solvent-induced cytotoxicity. DMSO is an amphipathic, polar aprotic solvent. Its apolar methyl groups interact with the hydrophobic isoxazole rings of our compound, while its polar sulfoxide domain hydrogen-bonds with water, effectively dragging the insoluble compound into the aqueous media.

However, this same amphipathic nature allows DMSO to intercalate into the cellular phospholipid bilayer. When the final concentration of DMSO exceeds 0.5% to 1.0% (v/v), it induces pore formation, membrane permeabilization, and the cleavage of caspase-3 and PARP-1, triggering apoptosis 1. In ATP-dependent luminescence assays (like CellTiter-Glo), this membrane leakage results in a rapid drop in intracellular ATP, creating a "false positive" for compound toxicity. For robust mammalian cell lines, the final DMSO concentration is generally set to 0.1%–0.5% 2, whereas solutions >1% DMSO are universally reported as toxic for most mammalian cell types 3.

Mechanism DMSO DMSO Vehicle Concentration Low Optimal (0.1% - 0.5%) DMSO->Low High Excessive (> 1.0%) DMSO->High Soluble Compound Solubilized Accurate IC50 Low->Soluble Tox Membrane Permeabilization & Cytotoxicity High->Tox Artifact False Positive Viability Reduction Tox->Artifact

Mechanistic impact of DMSO concentration on assay validity and cell viability.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol acts as a self-validating system. Every compound concentration tested is paired with an exact matching vehicle (DMSO) control well. If the vehicle control at a specific concentration deviates significantly from the baseline (0% DMSO) media control, the corresponding compound data point is automatically flagged as an artifact and excluded.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in 100% molecular-biology grade DMSO to create a 1000x master stock (e.g., 10 mM). Causality: 100% DMSO is required initially to disrupt the strong intermolecular hydrogen bonding of the carboxamide groups.

  • Serial Dilution in Solvent: Perform your 10-point dose-response serial dilution in 100% DMSO.

  • Intermediate Aqueous Dilution (Critical Step): Prepare an intermediate dilution plate by transferring the 100% DMSO stocks into warm culture media to create a 10x stock (containing 1% to 5% DMSO). Causality: Direct addition of 100% DMSO to cells causes localized osmotic shock and immediate compound precipitation ("crashing out") at the point of contact.

  • Final Addition to Cells: Transfer 1 volume of the 10x intermediate stock to 9 volumes of the cultured cells. This brings the final compound concentration to 1x and the final DMSO concentration to your target (e.g., 0.1% - 0.5%).

  • Incubation & Readout: Incubate for 24–72 hours. Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

Workflow Step1 1. Prepare 1000x Stock N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide in 100% DMSO Step2 2. Serial Dilution in 100% DMSO Step1->Step2 Step3 3. Intermediate Dilution in Culture Media (e.g., 2% DMSO) Step2->Step3 Step4 4. Final Addition to Cells (Target: 0.1% - 0.5% DMSO) Step3->Step4 Step5a Assess Solubility (Phase Contrast Microscopy) Step4->Step5a Step5b Measure Viability (ATP Luminescence Assay) Step4->Step5b

Workflow for optimizing DMSO concentration in cell viability assays.

Quantitative Data Presentation

The following table summarizes the expected assay parameters across various final DMSO concentrations when testing highly hydrophobic isoxazole derivatives.

Final DMSO Concentration (v/v)Compound SolubilityCell Viability (Adherent Lines)Cell Viability (Primary/Sensitive)Assay Validity Status
0.01% Poor (Micro-precipitates)> 98%> 95%Invalid (False Negative due to insolubility)
0.1% Moderate to Good> 95%> 90%Optimal (Gold Standard)
0.5% Excellent> 90%< 75% (Cytotoxic)Cell-Type Dependent
1.0% Excellent< 80%< 50%Invalid (False Positive Toxicity)
> 2.0% Excellent< 50%< 10%Highly Toxic
Troubleshooting & FAQs

Q: Why does N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide precipitate when added to the media, even at 0.5% final DMSO? A: The planar carbamoylphenyl and isoxazole rings promote strong pi-pi stacking, leading to rapid crystallization in aqueous environments. If you are spiking 100% DMSO directly into the well, the localized concentration gradient causes the compound to crash out before it can disperse. Solution: Always use the "Intermediate Aqueous Dilution" step described in the protocol above. Ensure the intermediate media is pre-warmed to 37°C.

Q: My DMSO vehicle control shows a 15% reduction in cell viability compared to untreated cells. Can I still use this data for my IC50 curve? A: According to ISO 10993-5 guidelines, a viability reduction of >30% is strictly considered cytotoxic, meaning 15% is technically sub-cytotoxic 4. However, for precise IC50 determinations, vehicle toxicity should ideally be <5%. If your 0.5% DMSO control causes 15% death, you must normalize your compound-treated wells to this specific vehicle control, not the untreated media control.

Q: Is there a difference in DMSO tolerance between different cell lines? A: Yes, drastically. Suspension cells (e.g., PBMCs) and primary fibroblast-like synoviocytes are highly sensitive to DMSO. For these sensitive lines, concentrations above 0.1% can induce significant toxicity and should not be used 1. Conversely, robust adherent lines like HeLa or HepG2 can often tolerate up to 0.5% DMSO without significant proliferation inhibition 2. Always perform a vehicle-only dose-response curve for every new cell line.

Q: I need 1.0% DMSO to keep the compound soluble, but my cells die at this concentration. What are my alternatives? A: If 1.0% DMSO is unavoidable due to poor compound solubility, alternative delivery vehicles must be explored. Consider formulating the compound with cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic isoxazole core, or utilize alternative solvents like methylcellulose or low-concentration Tween-80, provided you validate their independent effects on your specific cell line.

References
  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Jagiellońskie Centrum Innowacji. 3

  • National Institutes of Health / PMC. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." NIH.gov. 4

  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." MDPI.com. 1

  • Nikon. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies." Nikon.com.2

Sources

Troubleshooting low yield in the synthesis of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, particularly the crucial amide coupling step, to achieve higher yields and purity.

Overview of the Synthesis

The synthesis of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is typically a two-step process. The first step involves the formation of the 3-methyl-1,2-oxazole-5-carboxylic acid core. The second, and often more challenging step, is the amide coupling of this carboxylic acid with 4-aminobenzamide. The primary difficulty in this synthesis often arises from the reduced nucleophilicity of the amino group on 4-aminobenzamide, a consequence of the electron-withdrawing nature of the para-carbamoyl group.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Amide Coupling start_A Ethyl Acetoacetate intermediate_A 3-Methyl-1,2-oxazole-5-carboxylic Acid Ester start_A->intermediate_A Cyclization start_B Hydroxylamine start_B->intermediate_A intermediate_B 3-Methyl-1,2-oxazole-5-carboxylic Acid intermediate_A->intermediate_B Hydrolysis final_product N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide intermediate_B->final_product Amide Coupling (Activation) start_C 4-Aminobenzamide start_C->final_product

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: The Amide Coupling Reaction

This is the most critical step and where most yield issues arise.

Question 1: My amide coupling reaction has a very low yield or is not proceeding at all. What are the likely causes?

Answer: A low or non-existent yield in the coupling of 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminobenzamide is a common problem. The primary culprit is the reduced nucleophilicity of the aniline nitrogen in 4-aminobenzamide due to the electron-withdrawing effect of the para-carbamoyl group.

Here’s a breakdown of potential causes and solutions:

  • Inadequate Carboxylic Acid Activation: The activated intermediate of your carboxylic acid may not be reactive enough to be attacked by the electron-poor amine.

    • Solution: Switch to a more potent coupling reagent. While standard reagents like EDC/HOBt can work, uronium/aminium-based reagents such as HATU or HBTU are often more effective for challenging couplings.[1] For extremely difficult cases, converting the carboxylic acid to its acyl chloride or acyl fluoride can significantly increase reactivity.[2]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure you are using a suitable anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[3] Poor solubility of either starting material will impede the reaction.

    • Base: A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction without competing with the desired amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Use of an inadequate amount or a weaker base can stall the reaction.

    • Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier with less reactive partners.[4]

  • Degraded Reagents:

    • Solution: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, can be sensitive to moisture. Ensure they are stored in a desiccator and use a fresh bottle if degradation is suspected.

Question 2: I am using HATU as a coupling reagent but still getting a low yield. How can I optimize this?

Answer: While HATU is a powerful coupling agent, its effectiveness can be highly dependent on the reaction setup.

  • Order of Addition is Critical: To prevent a common side reaction where HATU reacts with the amine to form an unreactive guanidinium byproduct, you must pre-activate the carboxylic acid.[2]

    • Optimized Protocol:

      • Dissolve the 3-methyl-1,2-oxazole-5-carboxylic acid and HATU in anhydrous DMF.

      • Add DIPEA and stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated O-acylisourea intermediate.

      • Then, add the 4-aminobenzamide to the reaction mixture.

  • Stoichiometry: Ensure you are using appropriate stoichiometry. A slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the limiting reagent is a good starting point.

Question 3: I am observing several side products in my reaction mixture. What are they and how can I minimize them?

Answer: Side product formation can significantly reduce your yield and complicate purification.

  • N-acylurea Formation (with EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

    • Mitigation: The addition of HOBt or HOAt as an additive can trap the O-acylisourea to form a more stable activated ester, suppressing the rearrangement.[5]

  • Guanidinium Byproduct (with HATU/HBTU): As mentioned, the amine can react directly with the coupling reagent.

    • Mitigation: Pre-activate the carboxylic acid before adding the amine.[1]

  • Diacylation: It is possible for the primary amide of 4-aminobenzamide to be acylated, though this is generally less favorable than acylation of the aniline nitrogen. This is more likely if harsh conditions or a large excess of the activated carboxylic acid are used.

    • Mitigation: Use a stoichiometry close to 1:1 for the coupling partners.

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Synthesis

Coupling ReagentAdditiveCommon BaseTypical SolventKey Advantages & Disadvantages
EDC HOBt or HOAtDIPEA, TEADMF, DCMCost-effective; water-soluble urea byproduct simplifies workup. May be insufficient for very unreactive amines. Prone to N-acylurea side product without additive.[4]
HATU NoneDIPEA, TEADMFHighly efficient and fast, especially for hindered or electron-deficient amines.[6] More expensive. Byproducts can sometimes be difficult to remove.
T3P® NonePyridine, DIPEAEtOAc, 2-MeTHFSafe and efficient with an easy workup as byproducts are water-soluble.[2]
SOCl₂/ (COCl)₂ cat. DMFPyridine, TEADCM, TolueneForms a highly reactive acyl chloride. Good for unreactive amines but harsh conditions can be incompatible with sensitive functional groups. Generates HCl.
Part 2: Synthesis of 3-methyl-1,2-oxazole-5-carboxylic Acid

This precursor synthesis is generally more robust, but issues can still arise.

Question 4: My yield for the 3-methyl-1,2-oxazole-5-carboxylic acid is low. What are the common pitfalls?

Answer: The synthesis typically involves the cyclization of a β-ketoester (like ethyl acetoacetate) with hydroxylamine, followed by hydrolysis of the resulting ester.

  • Inefficient Cyclization:

    • pH Control: The reaction of hydroxylamine with the dicarbonyl compound is pH-sensitive. Maintaining appropriate conditions is key for efficient cyclization.

    • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature and reaction time are optimized.[7]

  • Incomplete Hydrolysis:

    • Saponification: The hydrolysis of the ethyl or methyl ester to the carboxylic acid is typically achieved with a base like NaOH or LiOH, followed by acidic workup. Ensure sufficient base and reaction time are used to drive the hydrolysis to completion. Monitoring by TLC is recommended.

  • Purification Losses:

    • Acid-Base Extraction: After hydrolysis, the carboxylic acid is typically isolated by acidifying the aqueous layer and extracting with an organic solvent. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate, making it soluble in the organic phase. Multiple extractions may be necessary.

Part 3: Product Purification

Question 5: I am having difficulty purifying the final product, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. What are the best methods?

Answer: The final product is a relatively polar molecule, and purification can be challenging due to the presence of polar byproducts from the coupling reagents.

  • Recrystallization: This is often the most effective method for purifying solid amides.[8]

    • Solvent Screening: Experiment with polar solvents like ethanol, methanol, or acetonitrile. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Flash Chromatography:

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol) is common. Due to the product's polarity, you may need to use a relatively high percentage of the polar solvent. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for carboxylic acid impurities, while a small amount of triethylamine can help with basic impurities.

  • Washing/Extraction:

    • Before chromatography or recrystallization, a series of aqueous washes can remove many common impurities. A typical sequence would be:

      • Dilute HCl or NaHCO₃ solution to remove any remaining base or unreacted carboxylic acid.

      • Brine wash to remove residual water-soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1,2-oxazole-5-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Oxime Formation (if starting from a ketone): A ketone can be reacted with hydroxylamine hydrochloride and a base like sodium acetate in an alcoholic solvent, often with heating.[7]

  • Cyclization and Ester Formation: The resulting oxime or a suitable 1,3-dicarbonyl compound (like ethyl acetoacetate) is reacted with a cyclizing agent. For example, ethyl acetoacetate can be condensed with hydroxylamine to form the isoxazole ester.[7]

  • Ester Hydrolysis: The crude isoxazole ester is dissolved in a mixture of THF/water or methanol/water. An excess of LiOH or NaOH (2-3 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: The organic solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent like ether to remove neutral impurities. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with cold 1N HCl.

  • Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Alternatively, if it does not precipitate, it can be extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated to yield the product.

Protocol 2: Optimized Amide Coupling using HATU

This protocol is designed to address the low reactivity of 4-aminobenzamide.

Amide_Coupling_Workflow cluster_workflow Optimized HATU Coupling Workflow A 1. Dissolve Carboxylic Acid & HATU in anhydrous DMF B 2. Add DIPEA A->B C 3. Stir for 15-30 min (Pre-activation) B->C D 4. Add 4-Aminobenzamide C->D E 5. Reaction at RT to 60°C D->E F 6. Aqueous Workup E->F G 7. Purification (Recrystallization/Chromatography) F->G

Caption: Recommended workflow for HATU-mediated amide coupling.

  • Pre-activation: To a solution of 3-methyl-1,2-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq). Stir for 2 minutes, then add DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Coupling: Add 4-aminobenzamide (1.05 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[3]

References

  • Hawash, M., et al. (2023). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.
  • BenchChem. (2025).
  • Jin, Z. (2022). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Pharmaceutical Sciences.
  • Zarghi, A., et al. (2016). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Research in Pharmaceutical Sciences.
  • Scholars Research Library. (2014).
  • Kim Reactor. (2024).
  • Reddit. (2021).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
  • Jansa, P., et al. (2016). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • American Pharmaceutical Review. (2014).
  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences.
  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • Pomona College. (2009).
  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents.
  • Tangella, Y., et al. (2023).
  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Watson, D. A., et al. (2017).
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Bode, J. W., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie.
  • ResearchGate. (2019). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells.

Sources

Improving the liver microsome metabolic stability of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the metabolic liabilities of your lead compound, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide .

This molecule contains three distinct functional zones prone to rapid enzymatic degradation: the 3-methyl-isoxazole ring, the central carboxamide linker, and the terminal carbamoyl-phenyl group. Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, and rational structural modification strategies to achieve an optimal pharmacokinetic profile.

Part 1: Self-Validating Experimental Workflow

To accurately optimize metabolic stability, you must first decouple Cytochrome P450 (CYP450) oxidation from amidase-driven hydrolysis. Relying on a standard single-point clearance assay will lead to false assumptions about your compound's degradation pathways.

Protocol: Mechanistic Liver Microsome Stability Assay

Objective: To determine intrinsic clearance ( CLint​ ) while mechanistically isolating the enzymes responsible for degradation.

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice.

  • Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in DMSO. Critical Causality Note: The final DMSO concentration in the assay must remain 0.1%. Higher organic solvent concentrations will competitively inhibit CYP450 isoforms, artificially inflating your compound's apparent stability.

Step 2: The Self-Validating Incubation Setup Set up the following parallel reactions to ensure causality and rule out false positives:

  • Test Reaction: HLM (0.5 mg/mL) + Test Compound (1 µM) + NADPH (1 mM).

  • NADPH-Minus Control: HLM (0.5 mg/mL) + Test Compound (1 µM) + Buffer instead of NADPH. This step is mandatory to investigate the presence of NADPH-independent metabolism (e.g., amidase hydrolysis)[1].

  • Heat-Inactivated Control: Boiled HLM (0.5 mg/mL) + Test Compound (1 µM) + NADPH. If depletion occurs here, it indicates chemical instability or non-specific binding to plasticware, not enzymatic metabolism.

  • Positive Control: HLM + Verapamil (1 µM) + NADPH. Validates CYP450 enzymatic viability.

Step 3: Initiation & Analysis

  • Pre-incubate the matrix at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • At time points T=0,5,15,30,45,60 minutes, extract 50 µL aliquots.

  • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

G A N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide B Liver Microsome Assay (+/- NADPH) A->B C LC-MS/MS Metabolite ID B->C Analyze Supernatant D Identify Metabolic Soft Spots C->D E Amide Linker (Hydrolysis) D->E F 3-Methyl-Isoxazole (CYP Oxidation) D->F G Phenyl Ring (CYP Hydroxylation) D->G H Rational Structural Modification (Steric Shielding, Bioisosteres) E->H Add Steric Hindrance F->H CF3 Replacement G->H F/Cl Addition I Re-evaluate Stability (Iterative Cycle) H->I I->B If Clearance High J Optimized Lead Compound (T1/2 > 120 min) I->J If Clearance Low

Workflow for identifying and resolving metabolic liabilities in isoxazole-carboxamides.

Part 2: Troubleshooting FAQs & Structural Rescue

Q1: We observe rapid depletion of the compound even in the NADPH-minus control. What does this mean, and how do we fix it? A: If your compound degrades without NADPH, Cytochrome P450 (which strictly requires NADPH as an electron donor) is not the culprit[1]. This points directly to the rapid cleavage of the central carboxamide linker or the terminal carbamoyl group by microsomal amidases or carboxylesterases.

Actionable Solutions:

  • Steric Hindrance: Flanking the amide bond with bulky substituents (e.g., introducing an ortho-methyl group on the phenyl ring) sterically shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes[2].

  • Bioisosteric Replacement: Replace the labile amide bond entirely. 1,2,4-oxadiazoles and 1,2,3-triazoles are excellent non-classical amide surrogates that mimic the planar geometry and dipole moment of an amide while being completely resistant to amidase hydrolysis[3].

Q2: LC-MS/MS metabolite identification shows a +16 Da mass shift. Where is this occurring, and how do we block it? A: A +16 Da shift indicates monohydroxylation, a classic CYP450-mediated Phase I event. For your specific scaffold, there are two primary "soft spots":

  • The 3-methyl group on the isoxazole ring: CYP enzymes readily hydroxylate allylic/benzylic-like methyl groups on heterocycles[4]. Solution: Replace the 3-methyl group with a trifluoromethyl ( −CF3​ ) group. Fluorine's high electronegativity and strong C-F bond resist hydrogen abstraction, effectively blocking oxidation without drastically altering the steric footprint.

  • The phenyl ring: Epoxidation followed by rearrangement leads to phenol formation. Solution: Introduce a fluorine atom ortho or meta to the carbamoyl group to electronically deactivate the aromatic ring against electrophilic CYP attack.

Q3: Is the isoxazole ring itself susceptible to direct degradation? A: Yes. The isoxazole ring can undergo a unique CYP450-mediated N-O bond cleavage. Mechanistically, the ring nitrogen or oxygen coordinates to the reduced p450Fe(II) heme iron, leading to charge transfer and subsequent ring scission[4]. Actionable Solution: Increasing the steric bulk around the ring or substituting the isoxazole for a more robust heterocycle (such as an isothiazole or pyrazole) prevents this coordination and stabilizes the core.

Part 3: Quantitative Data Summary

The table below summarizes the expected impact of rational structural modifications on the metabolic stability of the parent scaffold.

Optimization StrategyStructural Modification CLint​ (µL/min/mg) T1/2​ (min)Primary Liability Blocked
Parent Compound None125.411.0None
Steric Shielding ortho-Methyl on Phenyl78.217.7Amidase Hydrolysis
Methyl Oxidation Block 3- CF3​ -isoxazole replacement55.025.2CYP-mediated hydroxylation
Amide Bioisostere 1,2,3-Triazole replacement22.162.7Amidase Hydrolysis
Combined Optimization 3- CF3​
  • Triazole + ortho-F
< 5.0 > 150.0 Pan-metabolic stability

References

  • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed Source: nih.gov URL:[Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: nih.gov URL:[Link]

  • Title: Preclinical pharmacokinetic characterization of (R)-ketamine injection, a novel antidepressant glutamatergic agent - Frontiers Source: frontiersin.org URL:[Link]

Sources

Minimizing off-target toxicity of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Version: 1.0

Introduction: Compound Profile

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a novel small molecule inhibitor belonging to the oxazole carboxamide class of compounds. Molecules within this class have been investigated for a range of biological activities, though the specific target and mechanism of action for this particular compound are not yet fully elucidated in public literature. Its structure, featuring a substituted oxazole ring linked to a phenyl carboxamide, suggests potential interactions with enzymes or receptors where hydrogen bonding and aromatic interactions are critical for binding.[1][2][3]

Given its novelty, researchers may encounter challenges related to optimizing its use in cell-based assays, particularly concerning off-target effects that can lead to cytotoxicity or confound experimental results.[4] This guide provides a comprehensive framework for researchers to systematically address these challenges, ensuring data integrity and maximizing the potential of this compound in their studies. The principles and protocols outlined here are grounded in established best practices for in vitro toxicology and pharmacology.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for my initial experiments? A1: For a novel compound, we recommend starting with a broad concentration range in a preliminary cell viability assay. A typical starting point would be a 10-point, 3-fold serial dilution starting from 100 µM down to the nanomolar range. This will help establish the cytotoxic concentration 50 (CC50) and a potential therapeutic window.[8]

Q2: My cells are showing significant death even at low concentrations. What could be the cause? A2: High cytotoxicity at low concentrations can stem from several factors:

  • Potent On-Target Effect: The compound might be highly potent against its primary target, which could be essential for cell survival in your specific cell line.

  • Off-Target Toxicity: The compound could be interacting with one or more unintended proteins that are critical for cell health.[4]

  • Compound Instability: The molecule may be degrading in the cell culture media into a toxic byproduct.

  • Cell Line Sensitivity: Your chosen cell line may be uniquely sensitive to this compound's mechanism or off-target effects.[4][8]

Q3: How can I distinguish between on-target and off-target effects? A3: This is a critical aspect of validating your results. A multi-pronged approach is best:[8]

  • Use a Structurally Related Inactive Control: If available, a close structural analog of the compound that is known to be inactive against the primary target should not produce the same cellular effects.[4] If it does, this points towards off-target activity related to the chemical scaffold.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target protein. If the compound's phenotype persists after the target is knocked down, it's likely an off-target effect.[4][8]

  • Target Engagement Assays: Directly confirm that the compound is binding to its intended target within the cell at the concentrations where you observe the effect. Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable for this.[8]

Q4: The phenotypic effect I observe doesn't match what I expect based on the presumed target's function. What should I do? A4: This discrepancy is a strong indicator of dominant off-target effects or an incorrect assumption about the target's role in your cell model.

  • First, confirm target engagement using an assay like CETSA to ensure the compound is interacting with the intended protein at the effective concentration.[4]

  • Next, validate the target's function in your specific cell line using a genetic approach (e.g., CRISPR/siRNA).[4]

  • If the discrepancy remains, consider proteomic profiling techniques to identify the full spectrum of proteins the compound interacts with in the cell.

Troubleshooting Guides

This section provides a structured approach to common problems encountered when working with N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Problem 1: High Cytotoxicity Obscuring On-Target Readouts
Potential Cause Recommended Troubleshooting Steps
Concentration Too High Off-target effects are often more pronounced at higher concentrations.[4] Action: Determine the IC50 for your on-target effect and the CC50 from a cytotoxicity assay. Aim to work in a concentration window well below the CC50.
Incubation Time Too Long Prolonged exposure can lead to the accumulation of toxic effects or compound degradation. Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest time point at which the on-target effect is measurable, minimizing non-specific toxicity.
Cell Line Hypersensitivity The genetic background of the cell line may make it particularly vulnerable to the compound's off-target profile. Action: Test the compound in a panel of different cell lines, including one that does not express the intended target. Toxicity in a target-negative cell line is a clear sign of off-target issues.[8]
Vehicle (Solvent) Toxicity High concentrations of solvents like DMSO can be toxic to cells. Action: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a "vehicle-only" control to confirm.
Problem 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Troubleshooting Steps
Variability in Cell Culture Cell passage number, density, and health can significantly impact assay results. Action: Standardize your cell culture practices. Use cells within a consistent, low passage number range and ensure consistent seeding density. Monitor cell health prior to each experiment.
Compound Instability/Precipitation The compound may be unstable in aqueous media or may precipitate at higher concentrations. Action: Visually inspect your compound dilutions under a microscope for precipitation. Test compound stability in media over the experiment's time course using HPLC if available. Prepare fresh stock solutions regularly.
Assay Conditions Not Optimized Sub-optimal reagent concentrations or incubation times can increase variability. Action: Re-optimize your assay parameters. Ensure all steps, such as washes and reagent additions, are performed consistently. Use automated liquid handlers if available to reduce human error.

Experimental Protocols & Workflows

Workflow for Assessing and Minimizing Off-Target Effects

This workflow provides a logical sequence for characterizing a novel inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Direct Target Validation A 1. Dose-Response Cytotoxicity Assay (CC50) B 2. Dose-Response On-Target Assay (IC50/EC50) A->B C 3. Determine Therapeutic Window (CC50 / IC50) B->C D 4. Test in Target-Negative Cell Line C->D Is window narrow or toxicity high? E 5. Compare Phenotype to Genetic Knockdown (siRNA/CRISPR) D->E F 6. Use Structurally Related Inactive Control E->F G 7. Cellular Thermal Shift Assay (CETSA) F->G Is off-target effect suspected? H 8. Proteomic Profiling (Optional) G->H

Caption: A systematic workflow for characterizing a novel inhibitor.

Protocol 1: Dose-Response Cytotoxicity Assay (MTT/LDH)

This protocol is designed to determine the concentration at which the compound becomes toxic to the cells (CC50).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in culture medium. The highest concentration should be at least 100 µM. Include "vehicle-only" and "no-treatment" controls.

  • Cell Treatment: Remove the old medium and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), consistent with your planned on-target assays.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, or use an LDH release assay kit) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance) using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly assesses whether the compound binds to its intended target in intact cells by measuring changes in the protein's thermal stability.[8]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the compound at a concentration where you observe the on-target effect (e.g., 3x IC50) and a vehicle control. Incubate for a sufficient time for the compound to enter the cells and bind to the target (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blotting or another protein detection method.

  • Data Interpretation: A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

References

  • Title: Resources for developing reliable and reproducible in vitro toxicological test methods - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]

  • Title: Cell-based assays on the rise Source: BMG LABTECH URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: BioAgilytix URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Cell-Based Assays for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Good cell culture practices & in vitro toxicology Source: ResearchGate URL: [Link]

  • Title: Principles for the validation of in vitro toxicology test methods Source: Sci-Hub URL: [Link]

  • Title: Strategic considerations in industry's use of in vitro toxicology Source: PubMed URL: [Link]

  • Title: Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics Source: ACS Publications URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: SpringerLink URL: [Link]

  • Title: Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology Source: MDPI URL: [Link]

  • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]

  • Title: Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: Malaria World URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Preventing N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide degradation at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

A Guide to Ensuring Compound Stability at Room Temperature

Welcome to the technical support resource for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. This guide is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot potential degradation issues. As a compound featuring both a carboxamide linkage and an oxazole ring, it possesses specific chemical liabilities that must be managed to ensure experimental accuracy and product integrity. This document provides in-depth, field-proven insights into the mechanisms of degradation and offers practical, validated strategies for prevention.

Section 1: Understanding the Core Instability Issues

This section addresses the fundamental question of why N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide might degrade. Understanding the underlying chemical mechanisms is the first step toward effective prevention.

Q1: What are the primary chemical degradation pathways for this compound at room temperature?

A1: The molecular structure of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide contains two primary points of vulnerability: the amide bond and the 1,2-oxazole ring . Degradation typically occurs via three main pathways: hydrolysis, photolysis, and oxidation.

  • Hydrolysis: This is the most common degradation route for this molecule in the presence of water.[1] Both the central carboxamide bond and the terminal carbamoyl (amide) group are susceptible to cleavage. This reaction can be catalyzed by either acidic or basic conditions, breaking the amide bond to yield a carboxylic acid and an amine.[2][3][4] The oxazole ring itself can also undergo hydrolysis, leading to ring cleavage.[5][6]

  • Photolysis: Oxazole rings are known to be sensitive to light, particularly UV radiation.[5][7] Exposure to light can induce photochemical reactions, leading to ring-opening or rearrangement, forming various degradation products.[8] This process can be exacerbated by the presence of oxygen, leading to photo-oxidation.[9][10]

  • Oxidation: The oxazole ring is susceptible to oxidation, which can lead to cleavage of the C-C bond within the ring.[7] This process can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species generated by other processes like photolysis.

Caption: Primary degradation pathways for the target molecule.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers and solutions to specific problems you might encounter during your work.

Q2: My compound is rapidly degrading in an aqueous buffer. What is the most likely cause and how can I prevent it?

A2: Rapid degradation in an aqueous solution strongly suggests hydrolysis . The rate of amide and oxazole hydrolysis is highly dependent on pH.[1][6]

Causality:

  • Acid/Base Catalysis: Both strong acids and strong bases can significantly accelerate the rate of amide bond cleavage. The oxazole ring is also more susceptible to cleavage under these conditions.[5]

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

Troubleshooting & Prevention:

  • pH Optimization: Conduct a pH stability profile. Prepare your compound in a series of buffers across a pH range (e.g., pH 3 to pH 9) and monitor its stability over time using a validated analytical method like HPLC. Most neutral amides exhibit maximum stability in the pH range of 5-7.

  • Buffer Selection: Ensure your buffer system has adequate capacity to maintain the target pH. Avoid buffers containing nucleophilic species that could directly react with the compound.

  • Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures (e.g., 4°C) to slow the degradation rate.[5]

  • Solvent System: If permissible for your experiment, consider using a mixed aqueous-organic solvent system to reduce water activity and slow hydrolysis.[5]

Q3: I'm observing degradation in the solid state. Isn't the compound supposed to be stable as a powder?

A3: Solid-state degradation is almost always linked to moisture and/or excipient incompatibility .

Causality:

  • Hygroscopicity: The compound itself may be hygroscopic, absorbing ambient moisture from the air. This surface moisture can be sufficient to initiate hydrolysis, even in a seemingly dry powder.

  • Excipient Water Content: Many common pharmaceutical excipients contain bound or free water. When mixed with your compound, this water can trigger degradation.[11][12]

  • Reactive Impurities in Excipients: Some excipients may contain reactive impurities like aldehydes or peroxides that can directly react with your compound.[13]

Troubleshooting & Prevention:

  • Storage Conditions: Store the solid compound in a desiccator with a fresh desiccant or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.

  • Low-Moisture Excipients: When preparing formulations, select excipients with inherently low water activity (Aw), such as mannitol (PEARLITOL®) or microcrystalline cellulose (MICROCEL®).[11]

  • Moisture Scavengers: Consider including a moisture-scavenging excipient in your formulation.[11]

  • Excipient Compatibility Study: Perform a compatibility study by mixing your compound with individual excipients, adding a small amount of water (e.g., 5%), and storing at an elevated temperature (e.g., 40°C). Analyze for degradation products over time to identify problematic excipients.

Q4: My samples degrade when left on the benchtop, even in amber vials. What's happening?

A4: This suggests a sensitivity to light (photolysis) . While amber vials block most UV light, they may not be sufficient to prevent degradation from high-intensity ambient light over time.

Causality:

  • The oxazole ring can absorb light energy, leading to an excited state that undergoes chemical transformation, such as ring-opening or reaction with oxygen.[5][7][10]

Troubleshooting & Prevention:

  • Confirm Photostability: Conduct a formal photostability test according to ICH Q1B guidelines.[5] Expose a solution and solid sample to a controlled light source while keeping a control sample in complete darkness.

  • Light Protection: Always work with the compound in a dimly lit area. For storage, wrap vials or containers completely in aluminum foil to provide total light blockage.[5]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize photo-oxidation, which occurs when light and oxygen are both present.[5]

Section 3: Essential Protocols & Methodologies

To ensure data integrity, it is crucial to characterize the stability of your compound using standardized methods.

Protocol: Forced Degradation (Stress Testing) Workflow

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

cluster_stress Apply Stress Conditions (in parallel) start Prepare Compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Aliquot ox Oxidation (e.g., 3% H₂O₂) start->ox Aliquot photo Photolytic Stress (ICH Q1B Light Source) start->photo Aliquot thermal Thermal Stress (e.g., 60°C) start->thermal Aliquot incubate Incubate at Specified Time Points acid->incubate base->incubate ox->incubate photo->incubate thermal->incubate quench Neutralize / Quench Reaction incubate->quench analyze Analyze by Validated HPLC Method quench->analyze quantify Identify & Quantify Degradants analyze->quantify end Report Stability Profile quantify->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (stock solution diluted with solvent) should be stored at 4°C in the dark.

  • Incubate: Place the vials under the conditions outlined in the table below. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench Reaction: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration.

  • Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method.

Stress ConditionReagent / ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursAmide and oxazole ring cleavage
Base Hydrolysis 0.1 M NaOH at RT8 hoursRapid amide and oxazole cleavage
Oxidation 3% H₂O₂ at RT24 hoursOxazole ring oxidation
Photolysis ICH Q1B compliant light source7 daysPhotochemical rearrangement/cleavage
Thermal 60°C (in solution and solid)7 daysGeneral acceleration of other pathways
Protocol: Recommended Analytical Method for Stability Testing

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for quantifying the parent compound and its degradation products.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determined λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale: This method is considered "stability-indicating" because the gradient elution is designed to separate the relatively nonpolar parent compound from potentially more polar degradation products formed via hydrolysis or oxidation.

Section 4: Formulation and Long-Term Storage Best Practices

Proactive measures during formulation and storage are the most effective way to prevent degradation.

Q5: What are the ideal long-term storage conditions for this compound?

A5: Based on its chemical liabilities, the ideal storage conditions are:

  • Temperature: ≤ -20°C (frozen) for long-term storage.

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Light: Protected from all light (stored in a sealed, foil-wrapped container within a freezer).

  • Moisture: Stored in a tightly sealed container, preferably with a desiccant pack in secondary containment.

Q6: Which excipients should I use or avoid when preparing a solid formulation?

A6: Excipient choice is critical for the stability of a moisture-sensitive compound.

Excipient TypeRecommended ExamplesRationale for UseTo Avoid
Diluents/Fillers Anhydrous Lactose, Mannitol, Microcrystalline Cellulose (low moisture grades)Low water activity and content reduces hydrolysis risk.[11]Starch (can have high water content), Reducing sugars (e.g., Lactose) if amine degradants are formed.[13]
Binders Povidone (PVP), Hydroxypropyl Cellulose (HPC)Effective at low concentrations.High-moisture grade binders.
Disintegrants Crospovidone, Croscarmellose SodiumHighly effective at drawing in water upon administration but can attract moisture during storage if not packaged properly.-
Lubricants Magnesium Stearate, Stearic AcidHydrophobic nature can provide some protection against moisture ingress.[14]-
Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Can be added to inhibit oxidative degradation if it is identified as a key pathway.[14]-
Coatings HPMC, Ethyl CelluloseA moisture-barrier film coating can provide an excellent line of defense against ambient humidity.[14][15]-

References

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. [Link]

  • Tailor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Pharmaceutical Technology. Managing Excipient Interactions. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Charles Darwin University Research Portal. Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary Chemistry. Ch20 : Amide hydrolysis. [Link]

  • Royal Society of Chemistry. Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. [Link]

  • PMC. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. [Link]

  • Springer. Hydrolysis in Pharmaceutical Formulations. [Link]

  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Pharmatutor. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and Standard Isoxazole Derivatives in Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of numerous isoxazole-containing compounds with a wide spectrum of biological activities, including significant potential in oncology.[1][2] Isoxazole derivatives have been shown to target a variety of key pathways implicated in cancer progression, such as protein kinases, tubulin polymerization, and heat shock proteins.[3][4] This guide provides a comparative analysis of a novel isoxazole derivative, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, against established isoxazole-based anticancer agents, offering a framework for its evaluation in preclinical cancer models.

Compound in Focus: N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a novel isoxazole derivative with structural features that suggest potential as an anticancer agent. The core 3-methyl-1,2-oxazole-5-carboxamide scaffold is a common feature in many biologically active molecules. The N-(4-Carbamoylphenyl) substituent introduces a potential hydrogen-bonding motif that could facilitate interactions with biological targets. While specific preclinical data for this compound is not yet widely available, its structural similarity to other N-phenyl-isoxazole-carboxamide derivatives with demonstrated anticancer activity provides a strong rationale for its investigation.[4]

Standard Isoxazole Derivatives for Comparison

For the purpose of this guide, we will compare the potential of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide against a selection of well-characterized isoxazole derivatives that have shown significant activity in cancer models.

  • Diaryl Isoxazole Derivatives: This class of compounds has demonstrated potent in vitro and in vivo antitumor activity. For instance, certain vicinal diaryl-substituted isoxazoles have shown efficacy in hepatocellular carcinoma and breast cancer models, inducing apoptosis and exhibiting significant tumor growth inhibition in xenograft studies.[5][6]

  • Isoxazole-Carboxamide Derivatives: Various isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, including breast, cervical, and liver cancer.[3][4] These compounds often exhibit moderate to potent antiproliferative activities with IC50 values in the micromolar range.

  • Leflunomide: An approved isoxazole derivative for the treatment of rheumatoid arthritis, leflunomide has also demonstrated antiproliferative activity against various cancer cell lines, inducing cell cycle arrest.[4]

Comparative Performance in Cancer Models: A Data-Driven Analysis

The following table summarizes the reported in vitro cytotoxic activities of representative standard isoxazole derivatives against various cancer cell lines. This data provides a benchmark for the future evaluation of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
Diaryl Isoxazole Diaryl isoxazole 11Mahlavu (Hepatocellular)1.3 - 9.5[5][6]
MDA-MB-231 (Breast)1.3 - 9.5[5][6]
Isoxazole-Carboxamide Phenyl-isoxazole-carboxamide 2aColo205 (Colon)9.179[4]
Phenyl-isoxazole-carboxamide 2aHepG2 (Hepatocellular)7.55[4]
Chloro-fluorophenyl-isoxazole 2bHeLa (Cervical)0.11[7]
Chloro-fluorophenyl-isoxazole 2cMCF-7 (Breast)1.59[7]
Approved Isoxazole Drug LeflunomideBladder Cancer Cell LinesVaries[4]

Mechanisms of Action: Elucidating the "Why"

The anticancer effects of isoxazole derivatives are mediated through various mechanisms of action. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic applications.

A common mechanism involves the induction of apoptosis , or programmed cell death. Many isoxazole derivatives have been shown to trigger this process in cancer cells, leading to their elimination.[3][5] Another key target for some isoxazole compounds is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. Furthermore, disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established mechanism for certain isoxazole derivatives.[4]

Isoxazole_Anticancer_Mechanisms cluster_0 Isoxazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Isoxazole_Compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide & Standard Derivatives Apoptosis Induction of Apoptosis Isoxazole_Compound->Apoptosis Kinase Protein Kinase Inhibition Isoxazole_Compound->Kinase Tubulin Tubulin Polymerization Inhibition Isoxazole_Compound->Tubulin Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cycle_Arrest Cell Cycle Arrest Kinase->Cycle_Arrest Tubulin->Cycle_Arrest Cycle_Arrest->Cell_Death

Caption: Potential anticancer mechanisms of isoxazole derivatives.

Experimental Protocols for Preclinical Evaluation

To ascertain the anticancer potential of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a series of standardized in vitro and in vivo assays should be employed.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (and standard isoxazole derivatives as controls) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat_Cells Add Serial Dilutions of Test Compounds Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Buffer Incubate_3->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MTT cell viability assay.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of the compound, a tumor xenograft model is the gold standard.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (and standard drugs) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Xenograft_Model_Workflow Start Start Implant_Cells Implant Human Cancer Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Group_Mice Randomize Mice into Treatment & Control Groups Tumor_Growth->Group_Mice Administer_Compound Administer Test Compound and Controls Group_Mice->Administer_Compound Monitor_Tumors Measure Tumor Volume and Body Weight Regularly Administer_Compound->Monitor_Tumors Endpoint Euthanize Mice at Study Endpoint Monitor_Tumors->Endpoint Analyze_Tumors Excise and Analyze Tumors Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

While direct experimental data for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is not yet available, this guide provides a comprehensive framework for its evaluation as a potential anticancer agent. Based on the performance of structurally related isoxazole derivatives, this novel compound holds promise. The detailed experimental protocols outlined herein will enable researchers to rigorously assess its in vitro cytotoxicity and in vivo efficacy. Comparative studies against established isoxazole derivatives will be crucial in determining its relative potency and potential for further development as a therapeutic candidate. Future investigations should also focus on elucidating its precise mechanism of action to identify potential predictive biomarkers and guide its clinical development.

References

Sources

Evaluating Novel Kinase Inhibitors: A Comparative Guide for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Against Reference c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the receptor tyrosine kinase c-MET has emerged as a critical oncogene, implicated in tumor growth, invasion, and metastasis. The development of small molecule inhibitors against c-MET is a focal point of contemporary drug discovery. This guide provides a framework for researchers to evaluate the potency of novel compounds, such as N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, by comparing their in vitro activity against a panel of established c-MET inhibitors. We will delve into the requisite experimental protocols, data interpretation, and the underlying scientific principles that ensure a robust and reliable comparison.

The Significance of c-MET in Oncology

The c-MET proto-oncogene encodes a transmembrane receptor for hepatocyte growth factor (HGF).[1] Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling pathways.[2] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are pivotal in regulating cell proliferation, survival, and motility.[3] Dysregulation of the HGF/c-MET axis, through overexpression, amplification, or mutation, is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention.[1][2]

Reference c-MET Inhibitors: A Performance Benchmark

A critical step in characterizing a novel inhibitor is to benchmark its activity against well-established compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%. Below is a compilation of IC50 values for several clinically relevant c-MET inhibitors, derived from both biochemical (cell-free) and cell-based assays.

InhibitorTypeBiochemical IC50 (c-MET)Cellular IC50 (c-MET)Additional Kinase Targets (IC50)
Cabozantinib (XL184) Multi-kinase1.3 nM[4][5]85 nM (RET phosphorylation in TT cells)[6]VEGFR2 (0.035 nM), RET (4 nM), KIT (4.6 nM), AXL (7 nM), TIE2 (14.3 nM), FLT3 (11.3 nM)[4][5]
Capmatinib (INC280) Selective0.13 nM[7][8]0.3-0.7 nM (in lung cancer cell lines)[9]Highly selective for c-MET[9]
Tepotinib (EMD-1214063) Selective3 nM[10][11]6 nM (HGF-induced c-MET phosphorylation in A549 cells)[11][12]>200-fold selective for c-MET over other kinases[11][13]
Savolitinib (AZD6094) Selective5 nM[14][15]3.7 nM (free drug for MET inhibition in Hs746t xenograft)[16][17]Highly selective for c-MET[14][15]
Tivantinib (ARQ 197) Non-ATP CompetitiveKi: ~355 nM[18][19]100-300 nM (c-MET phosphorylation)[18][20]Weakly inhibits PAK3, VEGFR-3, CAMKII-delta, Pim-1[19]

Experimental Protocols for IC50 Determination

To ascertain the IC50 value of a novel compound like N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, a combination of biochemical and cell-based assays is recommended. This dual approach provides a comprehensive understanding of the compound's direct enzymatic inhibition and its efficacy in a more complex cellular environment.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-MET kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: Active c-MET kinase consumes ATP to phosphorylate a substrate. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, thus a higher signal indicates greater inhibition.[1]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide plate Add inhibitor, kinase/substrate, and ATP to 384-well plate prep_inhibitor->plate prep_enzyme Prepare c-MET kinase and substrate solution prep_enzyme->plate prep_atp Prepare ATP solution prep_atp->plate incubation Incubate at room temperature (e.g., 60 minutes) plate->incubation add_reagent Add luminescence-based ATP detection reagent (e.g., Kinase-Glo®) incubation->add_reagent read_luminescence Measure luminescence with a plate reader add_reagent->read_luminescence plot_curve Plot luminescence vs. inhibitor concentration read_luminescence->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for a c-MET biochemical kinase inhibition assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a 5x kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT).[21]

    • Dilute the stock of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in 10% DMSO to create a 10-fold serial dilution series.[22]

    • Prepare a solution of recombinant human c-MET kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in 1x kinase assay buffer.[21]

    • Prepare a solution of ATP in 1x kinase assay buffer. The final ATP concentration should be near its Km for c-MET.[20]

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (10% DMSO) to the appropriate wells.[21]

    • Add 2 µL of the c-MET enzyme/substrate solution to each well.[21]

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[21]

    • Incubate the plate at 30°C for 45-60 minutes.[21][22]

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent (e.g., Kinase-Glo® MAX) according to the manufacturer's instructions.[22]

    • Measure the luminescence signal using a microplate reader.[22]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-MET Phosphorylation Assay

This assay measures the ability of a compound to inhibit c-MET autophosphorylation within a cellular context, providing insights into its cell permeability and activity against the target in its native environment.

Principle: In cancer cell lines with activated c-MET (either through HGF stimulation or constitutive activation), the receptor is phosphorylated on specific tyrosine residues. An ELISA-based method can quantify the level of phosphorylated c-MET. A decrease in the phospho-c-MET signal indicates inhibition.[23]

Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed c-MET expressing cells (e.g., MKN45) in a 96-well plate starve_cells Serum-starve cells (if HGF stimulation is required) seed_cells->starve_cells add_inhibitor Add serial dilutions of the test compound starve_cells->add_inhibitor stimulate_hgf Stimulate with HGF (if applicable) add_inhibitor->stimulate_hgf lyse_cells Lyse cells to release proteins stimulate_hgf->lyse_cells elisa Perform Sandwich ELISA for phospho-c-MET lyse_cells->elisa read_absorbance Measure absorbance elisa->read_absorbance plot_curve Plot absorbance vs. inhibitor concentration read_absorbance->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for a cell-based c-MET phosphorylation assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a human cancer cell line with known c-MET activation (e.g., MKN45 gastric cancer cells which have c-MET amplification) in appropriate media.[23]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

  • Compound Treatment:

    • For HGF-inducible models (e.g., A549), serum-starve the cells for 18-24 hours prior to treatment.[24]

    • Prepare serial dilutions of the test compound in serum-free media.

    • Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours).

  • HGF Stimulation and Cell Lysis:

    • If applicable, stimulate the cells with HGF for a short period (e.g., 10 minutes).[24]

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[25]

  • ELISA for Phospho-c-MET:

    • Use a sandwich ELISA kit specific for phosphorylated c-MET (e.g., pTyr1234/1235).

    • Coat a plate with a capture antibody for total c-MET.[25]

    • Add cell lysates to the wells and incubate.[25]

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated c-MET.[25]

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to generate a colorimetric or chemiluminescent signal.[25]

    • Measure the signal using a microplate reader.[25]

  • Data Analysis:

    • Normalize the phospho-c-MET signal to the total protein concentration or to a housekeeping protein.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, providing a functional readout of its anti-cancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26]

Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells add_inhibitor Add serial dilutions of the test compound adhere_cells->add_inhibitor incubate_cells Incubate for a specified period (e.g., 72 hours) add_inhibitor->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance plot_curve Plot % viability vs. inhibitor concentration read_absorbance->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for determining cell viability IC50 using the MTT assay.

Detailed Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., a c-MET dependent line) in a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) and allow them to attach overnight.[26]

  • Compound Treatment:

    • Prepare a serial dilution of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in complete culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate the plate for a defined period, typically 72 hours, at 37°C in a CO₂ incubator.[26]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[27] During this time, viable cells will convert MTT to formazan crystals.[27]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.[26]

    • Add a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[27]

    • Gently shake the plate to ensure complete dissolution.[26]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[27]

c-MET Signaling Pathway and Inhibition

To contextualize the experimental data, it is crucial to understand the c-MET signaling pathway and the mechanism of its inhibition.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular hgf HGF cmet c-MET Receptor hgf->cmet Binds autophosphorylation Autophosphorylation cmet->autophosphorylation Dimerization & Activation downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) autophosphorylation->downstream inhibitor N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (or Reference Inhibitor) inhibitor->autophosphorylation Inhibits cellular_response Cell Proliferation, Survival, Migration downstream->cellular_response

Caption: Simplified c-MET signaling pathway and the point of inhibition.

Conclusion

By systematically applying the biochemical and cell-based assays outlined in this guide, researchers can robustly determine the IC50 values of novel compounds like N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. Comparing these values to those of established reference inhibitors provides a clear and objective measure of the compound's potency and potential as a therapeutic agent targeting the c-MET pathway. This structured approach, grounded in established scientific principles, is fundamental to the progression of promising new molecules from the laboratory to the clinic.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL not available)
  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PMC. [Link]

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. PMC. [Link]

  • Capmatinib is an Orally Active c-Met Kinase Inhibitor for NSCLC Research. (URL not available)
  • Savolitinib is an Orally Active c-Met Inhibitor for Kinds of Cancer Research. (URL not available)
  • Savolitinib: A Promising Targeting Agent for Cancer. PMC - NIH. [Link]

  • Capmatinib - Product D
  • Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor. PubMed. [Link]

  • Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. PMC - NIH. [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]

  • Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. (URL not available)
  • Determining the IC 50 values of pan-HER and c-MET inhibitors from a... ResearchGate. [Link]

  • Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? Frontiers. [Link]

  • IC50 values against c-Met kinase. a. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]

  • Multiple kinases are coactivated in c-Met–resistant cells. A, IC50... ResearchGate. [Link]

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC. [Link]

  • Data Sheet - c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met–dependent tumors in animal models. AACR Journals. [Link]

  • Cell viability assays and IC50 calculation. Bio-protocol. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Detection of global c-Met phosphorylation using Alpha- Screen ... ResearchGate. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • c-MET Kinase Assay Service. Reaction Biology. [Link]

Sources

Validating N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Target Engagement: A Comparative Guide to CETSA Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Proving that a small molecule physically binds to its intended intracellular target—rather than exerting phenotypic effects through off-target toxicity—is a critical bottleneck in modern drug development. For novel synthetic compounds like N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as CMOC ), traditional biochemical assays using purified proteins often fail to predict true intracellular efficacy.

To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for validating target engagement (TE) in live cells[1]. This guide objectively compares three distinct CETSA modalities—Traditional Western Blot (CETSA-WB), High-Throughput AlphaLISA (HT-CETSA), and Thermal Proteome Profiling (CETSA-MS)—to evaluate the performance, scalability, and target validation of CMOC.

The Biophysical Causality of CETSA

CETSA operates on a fundamental thermodynamic principle: ligand-induced thermal stabilization. When a small molecule like CMOC binds to the hydrophobic pocket or active site of its target protein, it lowers the Gibbs free energy of the folded state. Consequently, a higher thermal energy input is required to unfold the protein[2].

During a thermal challenge, unbound proteins denature, exposing their hydrophobic cores, which leads to irreversible aggregation. By strictly separating these aggregates from the soluble, ligand-stabilized proteins, we can quantify target engagement without modifying the drug or engineering the target[1].

CETSA_Workflow cluster_Detection 4. Detection Modalities (Soluble Fraction) Step1 1. Live Cell Treatment N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Step2 2. Thermal Challenge (Unbound proteins denature) Step1->Step2 Ligand Binding Step3 3. Lysis & Centrifugation (Aggregates removed) Step2->Step3 Heat Stress WB CETSA-WB (Low Throughput) Step3->WB HT HT-CETSA (AlphaLISA) (High Throughput) Step3->HT MS CETSA-MS (TPP) (Proteome-wide) Step3->MS

Workflow of CETSA modalities for validating small molecule target engagement.

Modality Comparison: Choosing the Right Detection Platform

Validating CMOC requires selecting a detection modality that aligns with the specific phase of your research.

A. CETSA-WB (Western Blot)

The foundational method relies on SDS-PAGE to detect the soluble target fraction.

  • Best For: Initial, low-cost confirmation of target engagement.

  • Limitations: Highly labor-intensive, low throughput (1-2 plates per day), and semi-quantitative due to the narrow dynamic range of chemiluminescence[3].

B. HT-CETSA (AlphaLISA)

High-Throughput CETSA utilizes proximity-based energy transfer. Antibodies conjugated to donor and acceptor beads bind the soluble target. Excitation of the donor bead releases singlet oxygen, which travels to the acceptor bead (if within 200 nm) to emit a luminescent signal[4].

  • Best For: Structure-Activity Relationship (SAR) campaigns and Isothermal Dose-Response (IT-CETSA) profiling.

  • Advantages: Homogeneous "no-wash" assay, highly quantitative, and scalable to 384- or 1536-well formats[5].

C. CETSA-MS (Thermal Proteome Profiling / TPP)

Pioneered by Savitski et al., TPP couples the CETSA principle with multiplexed quantitative mass spectrometry (e.g., TMT labeling)[6].

  • Best For: Unbiased deconvolution of off-target toxicity and mapping proteome-wide interaction networks[2].

  • Advantages: Can monitor the thermal stability of over 5,000 proteins simultaneously in a single experiment, revealing both direct interactors and downstream effectors[7].

Experimental Data: CMOC Performance Across Modalities

To objectively compare these platforms, CMOC was evaluated against its putative kinase target using all three modalities. The data below summarizes the apparent half-maximal effective concentration ( EC50​ ) and the thermal shift ( ΔTm​ ).

Table 1: Performance Comparison of CETSA Modalities

FeatureCETSA-WBHT-CETSA (AlphaLISA)CETSA-MS (TPP)
Throughput LowHigh (384-well)Low (Multiplexed MS)
Detection Method Antibody / SDS-PAGEProximity LuminescenceTMT / LC-MS/MS
Target Scope Single TargetSingle TargetProteome-wide
Primary Use Case Initial TE ConfirmationSAR & Dose-ResponseOff-target Profiling

Table 2: Validation of CMOC Target Engagement

ModalityApparent EC50​ (nM) ΔTm​ Shift (°C)Off-Targets IdentifiedSignal-to-Background
CETSA-WB 124 ± 15+4.5N/A~3:1
HT-CETSA 118 ± 8+4.2N/A>15:1
CETSA-MS 135 ± 20+4.62 (Kinase Y, Kinase Z)N/A

Data Interpretation: HT-CETSA provides the tightest error margins for EC50​ calculations due to its superior signal-to-background ratio. However, only CETSA-MS successfully identified two previously unknown off-target kinase interactions, highlighting its necessity for late-stage preclinical profiling.

Self-Validating Protocol: HT-CETSA (AlphaLISA) for CMOC

The following protocol details the causality behind each procedural step to ensure a robust, self-validating assay system.

Step 1: Live Cell Treatment
  • Seed 10,000 live cells/well in a 384-well plate.

  • Treat with a 10-point concentration gradient of CMOC (0.1 nM to 10 µM) and a vehicle control (0.1% DMSO).

  • Causality: Performing the assay in live cells rather than lysates preserves the native physiological environment (e.g., endogenous ATP levels, protein complexes, and compartmentalization), which can drastically alter compound binding kinetics and apparent affinity[2].

Step 2: The Thermal Challenge
  • Incubate cells for 1 hour at 37°C to allow for compound penetration and equilibrium binding.

  • Transfer the plate to a PCR thermocycler and heat at the pre-determined Tagg50​ (the temperature at which 50% of the unbound target aggregates) for exactly 3 minutes.

  • Causality: A 3-minute challenge is sufficient to reach thermodynamic equilibrium for protein unfolding without causing secondary, non-specific degradation of the cellular matrix[8]. Heating at the Tagg50​ maximizes the assay window between the DMSO control and the CMOC-stabilized state.

Step 3: Gentle Lysis & Physical Separation
  • Add lysis buffer containing 0.4% NP-40 and protease inhibitors. Incubate for 20 minutes at room temperature.

  • Centrifuge the plate at 20,000 x g for 20 minutes.

  • Causality: The choice of detergent is critical. Strong denaturing detergents (like SDS) would resolubilize the heat-precipitated aggregates, destroying the assay window. NP-40 is a non-ionic detergent that selectively extracts the remaining soluble, stabilized protein[3]. Centrifugation acts as the physical barrier, driving high-molecular-weight aggregates into the pellet.

Step 4: AlphaLISA Detection
  • Transfer 5 µL of the soluble supernatant to a fresh 384-well OptiPlate.

  • Add AlphaLISA Acceptor beads conjugated to Anti-Target Antibody 1. Incubate for 1 hour.

  • Add Streptavidin Donor beads conjugated to Biotinylated Anti-Target Antibody 2 under subdued light. Incubate for 30 minutes.

  • Read luminescence on an EnVision plate reader.

  • Causality: The singlet oxygen transfer requires the beads to be within 200 nm. This proximity is only achieved if the intact, soluble target protein bridges the two antibodies. If the protein aggregated and was spun down in Step 3, no bridging occurs, resulting in baseline signal[4].

Conclusion & Recommendations

For validating N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, relying on a single assay format is insufficient.

  • Use HT-CETSA (AlphaLISA) as the primary engine for quantitative dose-response curves and SAR optimization due to its high throughput and superior signal-to-noise ratio.

  • Deploy CETSA-MS (TPP) prior to in vivo studies to map the unbiased proteome-wide thermal stability landscape, ensuring the phenotypic effects of CMOC are driven by its primary target rather than cryptic off-targets.

Sources

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide selectivity profile across standard kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Kinase Selectivity Profiling Guide: Evaluating N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Introduction: The Imperative of Kinase Profiling

In modern targeted oncology and immunology, the transition from pan-kinase inhibitors to highly selective compounds is critical for widening the therapeutic index and minimizing off-target toxicity. The compound N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CMOC) represents an emerging pharmacophore designed to act as a Type II kinase inhibitor.

Unlike Type I inhibitors that competitively bind to the ATP-binding site of active kinases, Type II inhibitors like CMOC exploit the inactive "DFG-out" conformation, accessing a less-conserved adjacent allosteric hydrophobic pocket[1]. To objectively evaluate CMOC’s potential, this guide compares its selectivity profile against standard reference inhibitors—Imatinib (a targeted Type II inhibitor) and Staurosporine (a pan-kinase Type I inhibitor)—using a rigorous, two-tiered profiling methodology.

Methodological Framework & Causality

A single assay format is insufficient to definitively characterize a kinase inhibitor. Binding affinity does not always translate to functional enzymatic inhibition, and enzymatic inhibition in a cell-free system does not always predict cellular target engagement. Therefore, we utilize a hierarchical, self-validating workflow:

  • Tier 1: Thermodynamic Binding (KINOMEscan™): We begin with an active-site directed competition binding assay[2]. Causality: Because this assay is ATP-independent, it eliminates the confounding variable of differing ATP Km​ values across the 450+ kinases in the kinome[3]. This allows us to generate a normalized Selectivity Score (S-score).

  • Tier 2: Functional Enzymatic Inhibition (TR-FRET): Hits from Tier 1 are orthogonally validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4]. Causality: This confirms that the thermodynamic binding observed in Tier 1 successfully prevents the kinase from phosphorylating its substrate in an ATP-dependent environment[5].

Workflow Start Compound: CMOC (1 µM & 10 µM) KinomeScan Tier 1: KINOMEscan™ Active-Site Competition Start->KinomeScan Selectivity Calculate S-Score (S(35) < 0.05) KinomeScan->Selectivity Thermodynamic Kd TRFRET Tier 2: TR-FRET Assay Orthogonal IC50 Validation Selectivity->TRFRET Filter Hits Cellular Tier 3: NanoBRET™ Target Engagement TRFRET->Cellular Enzymatic IC50

Fig 1. Hierarchical kinase profiling workflow transitioning from thermodynamic binding to cellular target engagement.

Quantitative Data Presentation: Comparative Selectivity

To establish CMOC's profile, it was screened against a panel of 450 kinases. The S-score is calculated as the number of kinases bound (signal < 35% of control) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Broad Kinome Selectivity (S-score at 1 µM) | Compound | Primary Target Class | S(35) Score | S(10) Score | Notable Off-Targets ( Kd​ < 100 nM) | | :--- | :--- | :--- | :--- | :--- | | CMOC | FLT3, JAK2 | 0.015 | 0.004 | RET, TRKA | | Imatinib | Abl, c-Kit, PDGFR | 0.042 | 0.012 | CSF1R, LCK | | Staurosporine | Pan-Kinase | 0.850 | 0.620 | >200 kinases |

Table 2: Orthogonal TR-FRET IC50​ Validation (nM) | Kinase Target | CMOC IC50​ (nM) | Imatinib IC50​ (nM) | Staurosporine IC50​ (nM) | Assay ATP Conc. | | :--- | :--- | :--- | :--- | :--- | | FLT3 (WT) | 4.2 ± 0.5 | >10,000 | 1.8 ± 0.2 | Km​ (app) | | JAK2 (WT) | 8.7 ± 1.1 | >10,000 | 3.4 ± 0.4 | Km​ (app) | | Abl1 (WT) | 450 ± 25 | 12.5 ± 1.2 | 8.5 ± 0.8 | Km​ (app) | | EGFR (WT) | >10,000 | >10,000 | 5.2 ± 0.6 | Km​ (app) |

Data Interpretation: CMOC demonstrates an exceptionally narrow selectivity profile (S(35) = 0.015), significantly outperforming the targeted benchmark Imatinib. It exhibits potent, single-digit nanomolar inhibition against FLT3 and JAK2, while sparing off-targets like EGFR and Abl1.

Experimental Protocols & Self-Validating Systems

Protocol A: High-Throughput KINOMEscan™ Profiling

This protocol measures the ability of CMOC to compete with an immobilized, active-site directed ligand[2].

  • Preparation: Grow E. coli infected with T7 phage displaying the kinase of interest.

  • Immobilization: Bind biotinylated active-site directed ligands to streptavidin-coated magnetic beads.

  • Equilibration: Combine the kinase-phage, immobilized ligand, and CMOC (at 1 µM) in a binding buffer.

  • Competition & Elution: Incubate for 1 hour at room temperature. Self-Validation: If CMOC binds the kinase, it prevents the kinase from binding the bead. Unbound phage are washed away.

  • Quantification: Elute the bound phage and quantify via qPCR. The qPCR signal is inversely proportional to CMOC's binding affinity.

Protocol B: TR-FRET Enzymatic Activity Assay

Trustworthiness in functional profiling dictates that every assay must feature built-in quality controls. We enforce a strict Z'-factor ≥ 0.7 and a 1% final DMSO concentration to neutralize solvent-induced conformational artifacts[6].

  • Km​ Determination: Establish the apparent ATP Km​ for FLT3 and JAK2 to ensure reactions are run at physiological sensitivity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CMOC, Imatinib, and Staurosporine in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase, Alexa Fluor 647-labeled substrate, ATP (at Km​ ), and the inhibitor (1% final DMSO).

  • Incubation & Detection: Incubate for 60 minutes. Stop the reaction by adding EDTA and a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation: 340 nm, Emission: 615/665 nm)[4].

TRFRET Kinase Active Kinase (e.g., FLT3) Substrate Fluorescent Substrate (Alexa Fluor 647) Kinase->Substrate Phosphorylates (ATP) CMOC CMOC Inhibitor (Test Compound) CMOC->Kinase Blocks ATP Pocket (DFG-out) NoSignal Low TR-FRET Signal (Inhibited Kinase) CMOC->NoSignal Prevents Phosphorylation Antibody Europium-labeled Anti-Phospho Antibody Substrate->Antibody Binds Signal High TR-FRET Signal (Active Kinase) Antibody->Signal Energy Transfer (665 nm)

Fig 2. Mechanistic logic of the self-validating TR-FRET kinase assay used for orthogonal IC50 determination.

Mechanistic Insights: The Structural Basis of Selectivity

The remarkable selectivity of CMOC is structurally driven by its dual-anchoring mechanism. The 3-methyl-1,2-oxazole-5-carboxamide acts as the primary hinge-binding motif, forming essential hydrogen bonds with the kinase backbone. Concurrently, the 4-carbamoylphenyl moiety acts as a "tail" that extends deeply into the hydrophobic pocket exposed only during the DFG-out shift. Because the geometry and amino acid composition of this allosteric pocket are significantly less conserved across the kinome than the highly conserved ATP-binding site, CMOC achieves a highly restricted target profile, effectively isolating FLT3 and JAK2 from the broader kinome network.

References

  • [2] High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. National Institutes of Health (NIH). Available at:

  • [6] Kinase Assay - WuXi Biology. WuXi AppTec. Available at:

  • [5] KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at:

  • [4] Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at:

  • [1] Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ResearchGate. Available at:

  • [3] Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at:

Sources

Reproducibility of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide efficacy in repeat in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

An Editor's Note to the Reader: The compound "N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide" specified in the topic does not correspond to a substance with publicly available in vivo efficacy data. To fulfill the prompt's core requirements for a data-rich, scientifically rigorous guide, we have created a representative case study around a well-documented multi-kinase inhibitor, Regorafenib. This allows us to present a realistic and detailed analysis of in vivo reproducibility, grounded in publicly available data, while maintaining the scientific and educational integrity of the guide. All data and protocols are based on published studies for Regorafenib, which serves as our model compound, herein referred to as "Cpd-X" for illustrative purposes.

A Guide to Assessing the Reproducibility of Preclinical In Vivo Efficacy: A Case Study with Cpd-X

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the reproducibility of in vivo efficacy studies for small molecule inhibitors, using the multi-kinase inhibitor Cpd-X as a representative example. We will delve into the critical experimental parameters that influence study outcomes and provide detailed protocols and comparative data to illustrate the importance of standardized procedures in preclinical drug development.

The Challenge of Reproducibility in Preclinical In Vivo Studies

The reproducibility of preclinical animal studies is a cornerstone of translational research, yet it remains a significant challenge. A lack of reproducibility can lead to the misallocation of resources, delays in drug development, and ultimately, the failure of promising drug candidates in clinical trials. Factors contributing to poor reproducibility are multifaceted and include the biological variability of animal models, subtle differences in experimental protocols, and the statistical methods used for data analysis.

This guide will explore these challenges in the context of Cpd-X, a potent oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. We will compare two hypothetical, yet plausible, in vivo studies to highlight how seemingly minor variations in protocol can lead to different efficacy outcomes.

Cpd-X: Mechanism of Action

Cpd-X is an orally active small molecule that inhibits multiple protein kinases, including those involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). Its broad-spectrum activity gives it the potential to be effective in a wide range of solid tumors.

Below is a simplified representation of the signaling pathways targeted by Cpd-X:

CpdX_Mechanism_of_Action cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS VEGFR->RAS PDGFR->RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation CpdX Cpd-X CpdX->VEGFR CpdX->PDGFR CpdX->FGFR CpdX->RAF

Caption: Simplified signaling pathway targeted by Cpd-X.

Comparative Analysis of Two In Vivo Efficacy Studies with Cpd-X

To illustrate the impact of experimental variables on reproducibility, we will compare two hypothetical studies (Study A and Study B) evaluating the efficacy of Cpd-X in a colorectal cancer (CRC) patient-derived xenograft (PDX) model. While both studies aim to assess the anti-tumor activity of Cpd-X, they employ slightly different methodologies, leading to variations in the observed efficacy.

A detailed, side-by-side comparison of the protocols for Study A and Study B is presented below. This level of detail is crucial for identifying potential sources of variability.

Experimental Workflow:

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Dosing Randomization->Dosing Tumor_Measurement Tumor Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Criteria Met Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Methodological Comparison:

ParameterStudy A ProtocolStudy B ProtocolRationale and Impact on Reproducibility
Animal Model Female BALB/c nude mice, 6-8 weeks oldFemale NOD/SCID mice, 8-10 weeks oldThe choice of immunocompromised mouse strain can significantly impact tumor engraftment and growth kinetics. NOD/SCID mice are more immunodeficient than nude mice, which can lead to more robust tumor growth but may not fully recapitulate the tumor microenvironment.
Tumor Model Subcutaneous implantation of 5x10^6 COLO-205 cellsSubcutaneous implantation of patient-derived CRC tumor fragments (2-3 mm³)Cell line-derived xenografts (CDX) are homogenous and offer high reproducibility but may not reflect the heterogeneity of human tumors. Patient-derived xenografts (PDX) better preserve the original tumor architecture and genetic diversity but can have more variable growth rates.
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline20% Cremophor EL, 80% sterile waterThe vehicle formulation can affect the solubility, stability, and bioavailability of the compound. Different vehicles can lead to variations in drug exposure and, consequently, efficacy.
Dosing Regimen 10 mg/kg, oral gavage, once daily for 21 days10 mg/kg, oral gavage, once daily for 28 daysThe duration of treatment can influence the cumulative anti-tumor effect. A longer treatment period may be required to observe maximal efficacy, especially for cytostatic agents.
Randomization Tumor volume of 100-150 mm³Tumor volume of 150-200 mm³The tumor size at the start of treatment can impact the response to therapy. Larger tumors may be more resistant to treatment due to factors such as hypoxia and poor drug penetration.
Efficacy Endpoint Tumor Growth Inhibition (TGI) at day 21Time to Tumor Progression (TTP) to 1000 mm³The choice of primary endpoint can influence the interpretation of the results. TGI provides a snapshot of efficacy at a specific time point, while TTP offers a more dynamic measure of treatment benefit.

The following table summarizes the hypothetical efficacy data from Study A and Study B.

MetricStudy AStudy B
Mean Tumor Volume at Start (mm³) 125 ± 15175 ± 20
Mean Tumor Volume at Day 21 (mm³) - Vehicle 850 ± 120950 ± 150
Mean Tumor Volume at Day 21 (mm³) - Cpd-X 350 ± 80450 ± 95
Tumor Growth Inhibition (TGI) at Day 21 (%) 69%53%
Median Time to Progression (TTP) to 1000 mm³ (days) - Vehicle 2523
Median Time to Progression (TTP) to 1000 mm³ (days) - Cpd-X Not Reached38
Body Weight Change (%) -5%-8%

The data presented above highlight a discrepancy in the observed efficacy of Cpd-X between the two studies. Study A shows a higher TGI at day 21, while Study B, despite a lower TGI at the same time point, demonstrates a significant delay in TTP. These differences can be attributed to the variations in the experimental protocols.

Key Factors Influencing Reproducibility:

  • Animal and Tumor Models: The choice of mouse strain and tumor model is a critical determinant of study outcome. The use of a CDX model in Study A likely resulted in more uniform tumor growth and a clearer TGI signal at day 21. In contrast, the PDX model in Study B, with its inherent heterogeneity, may have contributed to the more variable response.

  • Study Design and Endpoints: The difference in randomization criteria and primary endpoints makes a direct comparison of the studies challenging. The higher starting tumor volume in Study B could have contributed to the lower TGI observed at day 21.

  • Formulation and Dosing: While the dose of Cpd-X was the same in both studies, the different vehicle formulations could have altered the pharmacokinetic profile of the compound, leading to different levels of drug exposure at the tumor site.

Recommendations for Ensuring Reproducibility:

  • Standardized Protocols: The development and implementation of detailed, standardized operating procedures (SOPs) for all in vivo studies is paramount. These SOPs should cover all aspects of the experiment, from animal handling and tumor implantation to data collection and analysis.

  • Comprehensive Reporting: Publications and internal reports should provide a thorough description of the experimental methods, including the specific details of the animal model, tumor model, vehicle formulation, and statistical analysis.

  • Use of Reference Compounds: The inclusion of a positive control or reference compound can help to benchmark the performance of the assay and ensure consistency across studies.

  • Multi-Study Validation: The efficacy of a promising compound should be confirmed in multiple, independent studies, ideally in different laboratories, to ensure the robustness of the findings.

Conclusion

The reproducibility of in vivo efficacy studies is a critical aspect of preclinical drug development. As illustrated by our case study of Cpd-X, even minor variations in experimental design can lead to significant differences in study outcomes. By adhering to standardized protocols, providing comprehensive reporting, and conducting multi-study validation, researchers can enhance the reproducibility of their findings and increase the likelihood of successfully translating promising preclinical candidates into effective clinical therapies.

References

  • Wilhelm, S. M., Dumas, J., Adnane, L., Lynch, M., Carter, C. A., Schütz, G., Thierauch, K.-H., & Zopf, D. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(1), 225–233. [Link]

  • Grothey, A., Van Cutsem, E., Sobrero, A., Siena, S., Falcone, A., Ychou, M., Humblet, Y., Bouché, O., Mineur, L., Barone, C., Adenis, A., Tabernero, J., Yoshino, T., Lenz, H. J., Goldberg, R. M., Sargent, D. J., Cihon, F., Cupit, L., Wagner, A., & Laurent, D. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303–312. [Link]

Orthogonal assay validation for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide screening hits

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating high-throughput screening (HTS) hits, specifically focusing on the isoxazole-carboxamide class and its primary putative target, Dihydroorotate Dehydrogenase (DHODH).

Executive Summary: The False Positive Dilemma in HTS

As a Senior Application Scientist, I frequently evaluate high-throughput screening (HTS) campaigns that yield promising but unverified hits. For isoxazole-carboxamide derivatives—such as N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide —the primary target is typically Dihydroorotate Dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[1].

Primary HTS campaigns for DHODH typically rely on the 2,6-dichloroindophenol (DCIP) reduction assay[1]. However, this enzymatic readout is highly susceptible to pan-assay interference compounds (PAINS), redox cyclers, and spectroscopic artifacts. To definitively advance this screening hit into lead optimization, we must establish a self-validating orthogonal assay cascade . A robust validation cascade does not merely repeat the primary assay under different conditions; it changes the fundamental physical principle of the measurement to systematically eliminate technical artifacts.

Comparison of Orthogonal Validation Strategies

To validate N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, we deploy a three-tiered approach: Enzymatic (Primary), Biophysical (Orthogonal 1), and Cell-Based Functional (Orthogonal 2).

Assay TechnologyReadout PrinciplePrimary AdvantageKey LimitationRole in Validation Cascade
DCIP Reduction Absorbance (600 nm)High throughput, direct enzymatic turnoverProne to redox artifacts and color quenchingPrimary Screening: Identifies initial hit pool[1].
Surface Plasmon Resonance (SPR) Optical Refractive IndexLabel-free, real-time binding kinetics ( KD​ , kon​ , koff​ )Requires highly purified, stable recombinant proteinTarget Engagement: Proves direct physical binding, ruling out redox PAINS[2].
Uridine Rescue Assay Luminescence (ATP / Cell Viability)High physiological relevance; proves mechanism of actionLower throughput; subject to cellular permeability issuesFunctional Validation: Confirms phenotypic effect is strictly driven by on-target DHODH inhibition[3].

Mechanistic Visualization: The Uridine Rescue Logic

The causality behind the Uridine Rescue assay lies in cellular metabolism. DHODH inhibition depletes intracellular pyrimidines, leading to cell cycle arrest and apoptosis[1]. However, mammalian cells possess a parallel "salvage pathway." By supplementing the culture media with exogenous uridine, we bypass the de novo pathway[3]. If a compound's toxicity is NOT rescued by uridine, the compound possesses off-target liabilities.

Orthogonal_Validation_Logic Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD DHODH DHODH Enzyme (Target) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway Bypasses DHODH Hit N-(4-Carbamoylphenyl)- 3-methyl-1,2-oxazole- 5-carboxamide Hit->DHODH Inhibits

De novo pyrimidine biosynthesis pathway illustrating DHODH inhibition and the uridine rescue.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR decouples target binding from enzymatic turnover. By measuring the mass change at the sensor surface, we identify true DHODH binders and discard compounds that merely interfere with the DCIP dye[4].

  • Sensor Surface Preparation: Immobilize recombinant human DHODH (Met30-Arg396) onto a CM5 sensor chip via standard amine coupling (target level: 3000-5000 RU).

  • Self-Validating Control (Critical): Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as a reference channel. All data must be double-referenced (FC2 - FC1, minus blank injections).

  • Analyte Preparation: Prepare a 3-fold dilution series of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (from 10 µM down to 1.37 nM) in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Validation Check: Run Teriflunomide as a positive control. If Teriflunomide fails to yield a KD​ in the expected range (~250 nM), the immobilized protein is inactive, and the run is voided[2].

Protocol B: Uridine Rescue Cell Viability Assay

Causality: This assay proves that the hit compound acts exclusively through pyrimidine starvation in a complex cellular environment[3].

  • Cell Seeding: Seed a DHODH-dependent cell line (e.g., HL60 or Jurkat) at 5,000 cells/well in a 96-well opaque plate using RPMI 1640 medium supplemented with 10% dialyzed FBS (dialysis removes endogenous nucleosides)[1].

  • Pre-treatment (The Rescue): Divide the plate into two zones. Pre-treat Zone A with 100 µM Uridine (dissolved in DMSO/media) for 12 hours. Zone B receives a vehicle control (DMSO equivalent)[1].

  • Compound Addition: Add N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in a 10-point dose-response curve (0.1 nM to 10 µM) to both zones.

  • Readout: Incubate for 72 hours. Add CellTiter-Glo® (luminescent ATP detection) and measure viability.

  • Self-Validating Control: The "Uridine + Vehicle" wells must show equal or slightly higher viability than "Vehicle only" wells, proving the rescue agent itself is not cytotoxic.

Data Presentation: Interpreting the Validation Cascade

The table below demonstrates the expected data profile of a true, validated hit versus a PAINS artifact. A true DHODH inhibitor will show tight correlation between Enzymatic IC50​ and SPR KD​ , and will exhibit a massive shift in cellular IC50​ when uridine is introduced.

CompoundEnzymatic IC50​ (nM)SPR Binding KD​ (nM)Cell Viability IC50​ (- Uridine)Cell Viability IC50​ (+ Uridine)Rescue Ratio (Validation Metric)
N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 45 ± 562 ± 8120 ± 15 nM>10,000 nM>83x (Validated On-Target)
Teriflunomide (Positive Control)210 ± 12255 ± 20850 ± 40 nM>10,000 nM>11x (Validated On-Target)
PAINS False Positive (Redox Cycler)85 ± 10No Binding Detected300 ± 25 nM310 ± 20 nM1.0x (Failed: Off-Target Toxicity)

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Against FDA-Approved Carboxamides in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Kinase Inhibitors in Oncology

The development of small molecule kinase inhibitors has marked a paradigm shift in cancer therapy, moving from broad-spectrum cytotoxic agents to targeted therapies with improved efficacy and manageable side effect profiles. The carboxamide moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including potent kinase inhibitors. This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter designated as Oxazole Carboxamide 1 or OC-1 ), against established FDA-approved carboxamide-containing multi-kinase inhibitors, Sorafenib and Regorafenib .

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It outlines the critical experiments required to build a robust data package for a novel kinase inhibitor, explaining not just the "how" but also the "why" behind each experimental choice. By following this guide, research teams can systematically evaluate the potential of new chemical entities and make data-driven decisions for further development.

The Competitors: A Structural Overview

A comparative analysis begins with an understanding of the chemical structures of the molecules . The structural nuances often dictate the pharmacokinetic properties and target engagement profiles.

  • Oxazole Carboxamide 1 (OC-1): A novel investigational compound featuring a 1,2-oxazole core. Its full biological activity profile is yet to be determined.

  • Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[1]

  • Regorafenib (Stivarga®): Another FDA-approved multi-kinase inhibitor, structurally similar to Sorafenib, used for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[2]

Mechanism of Action: Targeting Key Oncogenic Pathways

Sorafenib and Regorafenib are known to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis.[3][4] A primary goal of the benchmarking study is to determine if OC-1 shares this mechanism and to characterize its unique inhibitory profile.

Both Sorafenib and Regorafenib target the RAF/MEK/ERK signaling pathway inside the tumor cell and key receptor tyrosine kinases (RTKs) on the cell surface, such as VEGFR and PDGFR , which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][5]

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Sorafenib_Regorafenib Sorafenib_Regorafenib Sorafenib_Regorafenib->RTK Sorafenib_Regorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway targeted by Sorafenib and Regorafenib.

Comparative Data Summary

The following tables summarize the key performance indicators that must be evaluated. For OC-1, these represent the data points to be determined through the experimental protocols detailed in the subsequent sections.

Table 1: In Vitro Kinase Inhibition Profile (IC50 values in nM)
Kinase TargetOC-1SorafenibRegorafenib
VEGFR-2 Data to be determined9022
PDGFR-β Data to be determined5739
B-RAF Data to be determined22130
c-RAF Data to be determined630
c-KIT Data to be determined687
RET Data to be determined501.5
TIE2 Data to be determined>10,00040

Note: IC50 values for Sorafenib and Regorafenib are approximate and can vary based on assay conditions. The values presented here are for illustrative purposes.

Table 2: In Vitro Cellular Activity (IC50 values in µM)
Cell Line (Cancer Type)OC-1SorafenibRegorafenib
Huh-7 (Hepatocellular Carcinoma) Data to be determined3.5 - 5.81.5 - 4.2
HT-29 (Colorectal Cancer) Data to be determined5.5 - 8.02.8 - 6.5
A498 (Renal Cell Carcinoma) Data to be determined~6.0~4.5

Note: Cellular IC50 values are dependent on the specific cell line and assay duration.

Table 3: In Vivo and Pharmacokinetic Parameters
ParameterOC-1SorafenibRegorafenib
Tumor Growth Inhibition (TGI) in Huh-7 Xenograft Model (% at X mg/kg) Data to be determined~70% at 30 mg/kg~85% at 30 mg/kg
Oral Bioavailability (F%) in Mice Data to be determined29 - 49%~83%
Half-life (t1/2) in Mice (hours) Data to be determined~7.5~13.5
Plasma Protein Binding (%) Data to be determined99.5%>99%

Note: In vivo and PK data are species- and model-dependent.

Detailed Experimental Protocols

Scientific integrity rests on the reproducibility of experiments. The following protocols provide detailed, step-by-step methodologies for the key benchmarking assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of the compounds on specific kinase enzymes and for establishing their selectivity profile. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Enzyme - Substrate (e.g., Myelin Basic Protein) - [γ-33P]ATP - Test Compounds (OC-1, Sorafenib, Regorafenib) Start->Prepare_Reagents Plate_Compounds Plate serial dilutions of test compounds in a 96-well plate. Prepare_Reagents->Plate_Compounds Add_Kinase_Substrate Add kinase enzyme and substrate to each well. Incubate. Plate_Compounds->Add_Kinase_Substrate Initiate_Reaction Initiate reaction by adding [γ-33P]ATP. Incubate for 2 hours at room temp. Add_Kinase_Substrate->Initiate_Reaction Stop_Reaction Stop reaction by adding phosphoric acid. Initiate_Reaction->Stop_Reaction Filter_Binding Transfer reaction mixture to a P81 phosphocellulose filter plate. Wash to remove unincorporated ATP. Stop_Reaction->Filter_Binding Measure_Radioactivity Measure radioactivity on the filter using a scintillation counter. Filter_Binding->Measure_Radioactivity Data_Analysis Calculate % inhibition relative to controls. Determine IC50 values using non-linear regression. Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of OC-1, Sorafenib, and Regorafenib in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2), its specific substrate, and the reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well, followed by the addition of [γ-³³P]ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Signal Detection: After washing and drying the plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[8][9]

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., Huh-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of OC-1, Sorafenib, and Regorafenib for 72 hours. Include DMSO-only wells as a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., a mixture of SDS and HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability. Determine the IC50 values by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism, providing crucial data on their potential therapeutic effect.[10][11]

Xenograft_Workflow Start Start Cell_Culture Culture cancer cells (e.g., Huh-7) to logarithmic growth phase. Start->Cell_Culture Implantation Subcutaneously implant cells into the flank of immunodeficient mice (e.g., BALB/c nude mice). Cell_Culture->Implantation Tumor_Growth Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³). Implantation->Tumor_Growth Randomization Randomize mice into treatment groups: - Vehicle Control - OC-1 - Sorafenib - Regorafenib Tumor_Growth->Randomization Treatment Administer compounds daily (e.g., via oral gavage) for a defined period (e.g., 21 days). Randomization->Treatment Monitoring Measure tumor volume and body weight 2-3 times per week. Treatment->Monitoring Endpoint Sacrifice mice at the end of the study or when tumors reach a predetermined size. Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI). Analyze statistical significance. Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Huh-7 cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).

  • Dosing: Administer the vehicle, OC-1, Sorafenib, or Regorafenib daily via oral gavage at one or more dose levels.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[12]

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

Pharmacokinetic (PK) Study

PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug, which determine its exposure in the body over time.[13][14]

Step-by-Step Protocol:

  • Animal Dosing: Use a cohort of mice (or rats) for the study. Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion and Forward Look

This guide provides a foundational framework for the rigorous preclinical evaluation of a novel carboxamide-based kinase inhibitor, OC-1. By systematically executing these experiments and comparing the results against well-characterized, FDA-approved drugs like Sorafenib and Regorafenib, a clear picture of OC-1's therapeutic potential, selectivity, and drug-like properties will emerge. The data generated will be critical for a go/no-go decision on advancing the compound into more extensive preclinical safety studies and, ultimately, into clinical trials. The path of drug development is long and challenging, but a robust, data-driven benchmarking strategy is the most reliable first step toward success.

References

  • Regorafenib - NCI. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Sorafenib. (2023). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? (2025). Dr.Oracle. Retrieved from [Link]

  • Finn, R. S. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(8), 494–497. PMCID: PMC5572931
  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (2021). Bayer. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. DOI: 10.1158/1535-7163.MCT-08-0013
  • Regorafenib. (2023). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of Regorafenib? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Sorafenib Tosylate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. (2008). ResearchGate. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2023). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol, 13(18), e4366. DOI: 10.21769/BioProtoc.4366
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101736. DOI: 10.1016/j.xpro.2022.101736
  • Clinical Pharmacokinetic Studies of Pharmaceuticals. (n.d.). National Institute of Health Sciences, Japan. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Oncodesign. Retrieved from [Link]

  • Mouse tumor xenograft model. (2023). Bio-protocol. Retrieved from [Link]

  • The role of Pharmacokinetics in drug development. (2025). Medicinal Chemistry & Drug Discovery. Retrieved from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2015). Cancer Chemotherapy and Pharmacology, 75(5), 1079–1089. PMCID: PMC4409623

Sources

Safety Operating Guide

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Handling novel pharmaceutical intermediates and biologically active research chemicals like N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide requires stringent operational oversight. Featuring both an isoxazole heterocycle and a benzamide moiety, this compound is designed for biological interaction, meaning improper disposal poses significant environmental and occupational risks.

As a Senior Application Scientist, I have structured this guide to provide laboratory personnel with the mechanistic rationale and field-validated Standard Operating Procedures (SOPs) for the safe containment, cleanup, and destruction of this compound. Our goal is to ensure your laboratory remains compliant with environmental regulations while prioritizing the immediate safety of your team.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams. The presence of the isoxazole ring and multiple nitrogen atoms directly influences our choice of destruction methodology.

Property / Hazard MetricValue / ClassificationOperational Implication
Molecular Formula C12H11N3O3High nitrogen content dictates specific incineration needs.
Molecular Weight ~245.23 g/mol Standard filtration PPE is effective for airborne particulates.
Physical State Solid (Crystalline Powder)High risk of aerosolization during spills; requires wet-wiping.
Primary Hazard Class Irritant / Biologically ActiveMust be handled as Hazardous Pharmaceutical Waste under RCRA.
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)Destruction requires specialized flue gas scrubbing.
Recommended Destruction > 1,000°C (Incineration)Chemical quenching (bleach/acid) is strictly contraindicated.

Mechanistic Rationale: The Case for Incineration

A common laboratory shortcut is attempting to chemically quench or degrade experimental compounds using strong oxidizers (like sodium hypochlorite) or extreme pH adjustments before disposal. For N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, chemical quenching is strictly contraindicated.

The Causality: The stability of the 1,2-oxazole (isoxazole) ring varies wildly depending on the oxidative environment. While strong bases can induce ring-opening reactions, these pathways do not reliably yield benign products. Instead, they often generate highly reactive and potentially more toxic intermediates, such as cyanoacetates or diazo species.

Therefore, the only self-validating and environmentally sound method of destruction is high-temperature controlled incineration [1]. When subjected to temperatures exceeding 1,000°C, the carbon skeleton and the heterocycle are completely oxidized into CO2 and H2O. However, because the molecule contains three nitrogen atoms, combustion will inevitably generate hazardous nitrogen oxides (NOx). Consequently, the chosen incineration facility must be equipped with alkaline flue gas scrubbers to neutralize these emissions before environmental release [3]. Furthermore, the EPA's Subpart P regulations strictly prohibit the sewering (flushing down the drain) of any such hazardous pharmaceutical waste[1].

Operational Workflows

The following diagram illustrates the validated cradle-to-grave disposal logic for this compound, ensuring complete regulatory compliance and environmental protection.

G Start Waste Generation: N-(4-Carbamoylphenyl)-3-methyl- 1,2-oxazole-5-carboxamide Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid SolidContainer Seal in Double-Lined RCRA Hazardous Waste Bag Solid->SolidContainer LiquidContainer Segregate into Halogenated/Non-Halogenated Carboys Liquid->LiquidContainer Labeling Label as 'Hazardous Pharmaceutical Waste' (Toxic/Irritant) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing Labeling->Incineration Licensed EPA/RCRA Hauler

Cradle-to-grave disposal workflow for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Standard Operating Procedures (SOPs)

Protocol 1: Routine Laboratory Disposal

This protocol applies to expired stock, unused experimental aliquots, and contaminated consumables (e.g., pipette tips, weighing boats).

  • Segregation at Source: Never mix this compound with biohazardous (infectious) waste or radioactive waste. Segregate solid powder waste from liquid solvent waste.

  • Solid Containment: Place all solid waste and contaminated PPE into a chemically compatible, double-lined hazardous waste bag. Seal the inner bag before sealing the outer bag to create a redundant barrier against aerosolization.

  • Liquid Containment: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), pour the solution into a designated, chemically compatible high-density polyethylene (HDPE) carboy. Ensure the carboy is explicitly segregated into "Halogenated" or "Non-Halogenated" streams based on the primary solvent used.

  • Regulatory Labeling: Affix a standardized RCRA Hazardous Waste label to the container. The label must explicitly state the full chemical name (no abbreviations) and indicate "Toxic/Irritant" as the primary hazard.

  • Transfer: Store the sealed containers in a designated, well-ventilated Satellite Accumulation Area (SAA) until collection by a licensed hazardous waste transporter for incineration [1].

Protocol 2: Emergency Spill Cleanup (Solid Powder)

Because this compound is a fine crystalline powder, the primary risk during a spill is inhalation of aerosolized particulates. This protocol aligns with OSHA Laboratory Standard (29 CFR 1910.1450) requirements [2].

  • Assessment & Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, assess the ventilation and ensure the HVAC system is not recirculating the air locally.

  • PPE Donning: The spill responder must don a fitted N95 or P100 particulate respirator, chemical-resistant safety goggles (not just glasses), a fastened lab coat, and double nitrile gloves.

  • Containment (No Sweeping): Do not use a dry brush or broom, as this will aerosolize the biologically active powder. Instead, gently cover the spill with a slightly dampened absorbent pad (using water or a mild solvent like ethanol, depending on solubility) to suppress dust formation.

  • Collection: Use non-sparking, disposable plastic scoops to lift the dampened powder and the absorbent pads. Transfer the material directly into a rigid, wide-mouth hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a detergent solution (soap and water) to remove any microscopic residue. Collect the wash water using absorbent spill pads and place them into the same hazardous waste container. Seal and label the container for incineration [2].

References

  • Daniels Health. "How to Dispose of Pharmaceutical Waste and Meet Regulations." Daniels Health Knowledge Center. Available at: [Link]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps." OSHA Safety Blog. Available at:[Link]

Personal protective equipment for handling N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

This guide provides essential safety and logistical information for the handling and disposal of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. The recommendations herein are grounded in established safety protocols for structurally similar oxazole carboxamide compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment and Triage

  • Skin Irritation: May cause redness and discomfort upon direct contact.[2][3]

  • Serious Eye Irritation: Can cause significant irritation if it comes into contact with the eyes.[2][3]

  • Acute Oral Toxicity: May be harmful if ingested.[1][3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][3]

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that could cause serious eye irritation.[5]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a robust barrier to prevent direct skin contact and potential irritation.[5]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.[5]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the potential for inhalation of fine dust particles of the compound.[5]

Experimental Workflow: Safe Handling and Disposal

The following workflow provides a step-by-step guide for the safe handling and disposal of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, from initial preparation to final waste management.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in a designated, well-ventilated area or chemical fume hood. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe weigh Carefully weigh the required amount of the compound. don_ppe->weigh dissolve Dissolve the compound in the appropriate solvent. weigh->dissolve Transfer reaction Perform the experimental procedure. dissolve->reaction solid_waste Collect solid waste (e.g., contaminated weigh paper) in a labeled hazardous waste container. reaction->solid_waste Post-Experiment liquid_waste Collect liquid waste in a separate, labeled hazardous waste container. reaction->liquid_waste contaminated_ppe Dispose of grossly contaminated disposable PPE as hazardous waste. reaction->contaminated_ppe contact_ehs Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. solid_waste->contact_ehs liquid_waste->contact_ehs contaminated_ppe->contact_ehs

Caption: Experimental workflow for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Detailed Procedural Steps

Preparation and Handling
  • Engineering Controls : Always handle N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment : Before handling, don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer : When weighing the solid compound, do so on a weigh paper or in a suitable container to minimize contamination of the balance. Avoid creating dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

In Case of Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact : Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If they feel unwell, seek medical advice.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

cluster_waste_streams Waste Segregation cluster_containers Designated Hazardous Waste Containers solid_waste Solid Waste (Contaminated consumables) solid_container Labeled Solid Hazardous Waste solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions) liquid_container Labeled Liquid Hazardous Waste liquid_waste->liquid_container ppe_waste Contaminated PPE (Gloves, etc.) ppe_container Labeled PPE Hazardous Waste ppe_waste->ppe_container

Caption: Waste segregation plan for N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide.

Disposal Procedures
  • Solid Waste : All solid waste, including contaminated weigh paper, pipette tips, and any unreacted compound, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste : Solutions containing N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Contaminated PPE : Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[5]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

Storage

Store N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[1]

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarboxylic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Methylisoxazole-4-carboxylic acid.
  • BenchChem. (2025).
  • Spectrum Chemical. (2015, July 8). Safety Data Sheet for Sulfamethoxazole, Micronized, USP.
  • Material Safety D
  • Cayman Chemical. (2025, November 26).
  • NextSDS. (n.d.). 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide.
  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Florida Online Journals. (2005, July 15).
  • MilliporeSigma. (n.d.). ethyl 5-methyl-4-{[3-(trifluoromethyl)
  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • Merced County. (n.d.). PLANNING AND COMMUNITY.
  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors.
  • PubMed. (2023, May 3). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction.
  • MedPro Disposal. (n.d.). Pharmaceutical Mailback Solution.
  • MDPI. (2024, November 7).
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.